3,4-Dimethoxyphenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLSUMISAQDOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239220 | |
| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |
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Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Dimethoxyphenylacetonitrile | |
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CAS No. |
93-17-4 | |
| Record name | 3,4-Dimethoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Dimethoxyphenylacetonitrile | |
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| Record name | Homoveratronitrile | |
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| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |
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| Record name | 3,4-dimethoxyphenylacetonitrile | |
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| Record name | HOMOVERATRONITRILE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylacetonitrile, also known by synonyms such as Homoveratronitrile and 3,4-Dimethoxybenzyl cyanide, is a phenylacetonitrile derivative with the CAS number 93-17-4.[1][2] It presents as a white to light yellow crystalline solid or powder.[3][4] This compound is a critical intermediate in organic synthesis, particularly valued in the pharmaceutical industry.[1][5] Its most notable application is as a key building block in the synthesis of Verapamil, a well-known calcium channel blocker used to manage cardiovascular conditions like high blood pressure and angina.[6][][8] It is also utilized in the creation of other complex molecules and serves as a starting material for various chemical reactions.[3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [9][10] |
| Molecular Weight | 177.20 g/mol | [11] |
| Melting Point | 54-57 °C, 62-65 °C | [3][9][10] |
| Boiling Point | 171-178 °C at 10 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [9] |
| Flash Point | 250 °C (closed cup) | |
| Autoignition Temperature | 360 °C / 680 °F | [12] |
| Water Solubility | Insoluble | [9] |
| Organic Solvent Solubility | Soluble in organic solvents, 10% in Methanol | [3][5] |
| Appearance | White to almost white crystals or crystalline needles | [3] |
| LogP | 1.19 | [9] |
| Purity | 98% - 99+% | [5][10] |
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.
-
Verapamil Synthesis : Its primary role is as a crucial intermediate in the industrial synthesis of Verapamil, a calcium channel blocker used for treating hypertension, angina, and supraventricular tachycardia.[6][][8] The purity of the acetonitrile is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[6] It is also identified as a potential impurity of Verapamil.[]
-
Synthesis of Novel Compounds : It has been used as a starting material in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile.[3]
-
Diterpene Synthesis : The compound has been utilized in the preparation of a modified diterpene, (±)-nimbidiol, in a process involving a sulfenium ion-promoted polyene cyclization.[3]
-
Papaverine Intermediate : It serves as an intermediate in the preparation of the muscle relaxant Papaverine.[3]
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for reproducible research.
Protocol 1: Synthesis of this compound
This synthesis is a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, which avoids the use of highly toxic cyanide reagents directly in the final steps.[6][13][14]
Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde
-
Combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 mL of purified water, and 100 mL of toluene in a suitable reaction flask.[6][13]
-
Maintain the reaction mixture at 15°C and stir for 3 hours.[6][13]
-
After the reaction period, separate the toluene layer.[6][13]
-
Extract the remaining aqueous layer with 20 mL of toluene.[6][13]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to yield a toluene solution of 3,4-dimethoxyphenylacetaldehyde. The product can be analyzed by HPLC, expecting a purity of approximately 99.2%.[13]
Step 2: Aldoxime Formation
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[6][13]
-
Add 100 mL of purified water and separate the toluene layer.[6][13]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime. The expected purity via HPLC is around 99.3%.[13]
Step 3: Dehydration & Crystallization
-
To the toluene solution of the oxime, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10 mL of DMSO.[6][13]
-
After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.[6][13]
-
Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.[6][13]
-
Combine the toluene layers, wash with 100 mL of purified water, dry over anhydrous MgSO₄, and concentrate to dryness under reduced pressure.[13]
-
To the resulting oil, add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.[13]
-
Filter the crystals and rinse with ice-cold ethanol to obtain this compound. The expected yield is approximately 85%.[13]
Protocol 2: Synthesis of α-(4-quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile
This protocol demonstrates the use of this compound as a nucleophile in an alkylation reaction.[15]
-
Add 35.4 g (0.2 mol) of this compound and 11.7 g (0.3 mol) of sodium amide (NaNH₂) to 500 mL of liquid ammonia.[15]
-
Stir the mixture for two hours, maintaining a temperature of -25°C to -30°C using a dry ice/acetone bath.[15]
-
Add 16.4 g (0.1 mol) of 4-chloroquinoline to the reaction mixture.[15]
-
Allow the mixture to stir at room temperature until all excess ammonia has evaporated.[15]
-
Add benzene to the residue, followed by the slow addition of water to quench any excess NaNH₂.[15]
-
Separate the organic and aqueous phases. Extract the aqueous phase with benzene.[15]
-
Combine the benzene extracts and extract with 9M HCl (2 x 150 mL).[15]
-
Wash the acidic phase with diethyl ether (500 mL), then cool and basify with concentrated ammonium hydroxide.[15]
-
Extract the resulting aqueous mixture with chloroform (500 mL).[15]
-
Dry the chloroform extract with MgSO₄ and evaporate the solvent to yield the crude product, α-(4-quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile.[15]
Protocol 3: Purification by Recrystallization
For applications requiring high purity, this compound can be purified by recrystallization.[3]
-
Dissolve the crude this compound in a minimal amount of hot ethanol or methanol. Its solubility is noted as 10% in methanol.[3]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of ice-cold solvent (ethanol or methanol) and dry under vacuum.
Safety and Handling
This compound is classified as an acute oral toxin and requires careful handling.
-
Hazard Classification : Acute Toxicity 4, Oral (H302). It may be metabolized in the body to cyanide, which can cause symptoms ranging from headache and dizziness to convulsions, coma, and death by inhibiting cellular respiration.[2]
-
Signal Word : Warning.
-
Personal Protective Equipment (PPE) : Use of eye shields, chemical-resistant gloves, and a dust mask (type N95 or equivalent) is recommended.[12]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[2][12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][12]
-
First Aid :
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Ingestion : If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Conclusion
This compound (CAS 93-17-4) is a compound of significant interest to the chemical and pharmaceutical industries. Its role as a pivotal intermediate, especially in the synthesis of the cardiovascular drug Verapamil, underscores its importance. A thorough understanding of its chemical properties, detailed synthetic and purification protocols, and strict adherence to safety guidelines are essential for its effective and safe utilization in research and development. The methodologies provided herein offer a technical foundation for professionals working with this versatile molecule.
References
- 1. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]
- 6. benchchem.com [benchchem.com]
- 8. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]
- 9. This compound | CAS#:93-17-4 | Chemsrc [chemsrc.com]
- 10. 155261000 [thermofisher.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. fishersci.com [fishersci.com]
- 13. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide). This compound is a key intermediate in the synthesis of various pharmaceuticals, including the calcium channel blocker Verapamil and the muscle relaxant Papaverine.[1][2][3] A thorough understanding of its physical characteristics is essential for its effective use in research and drug development.
Quantitative Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][4][5] |
| Molecular Weight | 177.20 g/mol | [2][4][5] |
| Appearance | White to yellowish crystalline solids or needles. | [2] |
| Melting Point | 54-66 °C | [2] |
| Boiling Point | 171-178 °C at 10 mmHg | [2] |
| Density | Approximately 1.1 g/cm³ | |
| Solubility | Low solubility in water; soluble in methanol, ethanol, and ether. | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Refractive Index | ~1.512 | |
| LogP | 1.19 |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures for organic compounds and are applicable to this compound.
1. Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid like this compound.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure :
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[6][7]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6]
-
The assembly is placed in a heating bath (oil or a metal block).[6]
-
The sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[8]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[8]
-
For accurate results, the determination should be repeated at least twice, and the values should be consistent.
-
2. Boiling Point Determination (Capillary Method at Reduced Pressure)
Given that this compound's boiling point is provided at a reduced pressure, this method is appropriate.
-
Apparatus : Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath, vacuum source.
-
Procedure :
-
A few milliliters of this compound are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[9][10]
-
The test tube is attached to a thermometer and placed in a heating bath.
-
The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 10 mmHg).
-
The bath is heated gently.[9] A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.[11]
-
The heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.[11][12]
-
3. Solubility Determination
This protocol provides a qualitative assessment of the solubility of this compound in various solvents.
-
Apparatus : Small test tubes, spatula, vortex mixer (optional).
-
Procedure :
-
Approximately 25 mg of this compound is placed into a small test tube.[13]
-
0.75 mL of the solvent (e.g., water, methanol, ethanol, diethyl ether) is added in small portions.[13]
-
After each addition, the test tube is shaken vigorously for about 60 seconds.[13][14]
-
The mixture is observed to determine if the solid has completely dissolved.
-
The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.[14]
-
Experimental Workflow: Synthesis of this compound
This compound is a crucial intermediate in the synthesis of several pharmaceuticals.[1][2] A common and efficient method for its synthesis involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[1][15][16]
Caption: Synthesis pathway of this compound.
Biological Activity and Significance
While this guide focuses on physical properties, it is noteworthy that this compound exhibits biological activity. Animal studies have indicated that it can cause somnolence and analgesia at lethal doses, suggesting potential interactions with neurotransmitter pathways in the central nervous system.[2] Its role as a precursor in the synthesis of drugs for cancer and inflammatory bowel disease has also been explored.[3][5] These biological aspects underscore the importance of this compound in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 93-17-4 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The document details its chemical properties, experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway.
Core Compound Data
This compound, also known as homoveratronitrile, is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂[1][2][3] |
| Molecular Weight | 177.20 g/mol [2][4] |
| CAS Number | 93-17-4[1][3][4] |
| Appearance | White to off-white crystalline powder.[5] |
| Melting Point | 62-63.5 °C[4] |
| Boiling Point | 171-178 °C at 10 mmHg[4] |
| Solubility | Slightly soluble in water, soluble in organic solvents such as methanol and ethanol.[5] |
| Synonyms | Homoveratronitrile, Veratryl cyanide, 3,4-Dimethoxybenzyl cyanide[1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt. This pathway includes decarboxylation, aldoxime formation, and subsequent dehydration.
Experimental Protocol: Multi-step Synthesis
Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde
-
In a suitable reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of potassium dihydrogen phosphate (KH₂PO₄), 100 mL of purified water, and 100 mL of toluene.
-
Maintain the reaction mixture at 15°C and stir vigorously for 3 hours.
-
After the reaction period, separate the organic (toluene) layer.
-
Extract the aqueous layer with an additional 20 mL of toluene to recover any remaining product.
-
Combine the toluene extracts and dry over anhydrous magnesium sulfate. The resulting toluene solution containing 3,4-dimethoxyphenylacetaldehyde is used directly in the next step. A purity of approximately 99.2% (as determined by HPLC) can be expected.
Step 2: Aldoxime Formation
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).
-
Maintain the reaction temperature at 15°C and stir for 3 hours.
-
After the reaction, add 100 mL of purified water and separate the toluene layer.
-
Extract the aqueous layer with 20 mL of toluene.
-
Combine the toluene layers and dry over anhydrous magnesium sulfate. The resulting solution contains 3,4-dimethoxyphenylacetaldoxime with a purity of around 99.3% (by HPLC).
Step 3: Dehydration to this compound
-
To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of potassium hydroxide (KOH), 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10 mL of dimethyl sulfoxide (DMSO).
-
Reflux the mixture for 30 minutes.
-
After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.
-
Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.
-
Combine the toluene extracts, wash with 100 mL of purified water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution to dryness under reduced pressure to obtain a yellow oil.
-
Add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.
-
Filter the resulting white solid and rinse with ice-cold ethanol to yield this compound. The expected yield is approximately 85.24% with a purity of 99% (by HPLC).
Synthesis Pathway Diagram
Caption: Synthetic pathway for this compound.
Analytical Methodologies
Accurate characterization and purity assessment are critical for the use of this compound in research and drug development. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound and monitoring the progress of its synthesis.
Experimental Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a mixture of 60% water and 40% acetonitrile, gradually increasing the acetonitrile concentration to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 278 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of CDCl₃.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum. The expected chemical shifts (δ) are approximately:
-
3.69 ppm (singlet, 2H, -CH₂CN)
-
3.87 ppm (singlet, 3H, -OCH₃)
-
3.88 ppm (singlet, 3H, -OCH₃)
-
6.81-6.86 ppm (multiplet, 3H, aromatic protons)[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Key characteristic peaks include:
-
~2250 cm⁻¹ (nitrile, C≡N stretch)
-
~2800-3000 cm⁻¹ (C-H stretch of alkyl and aromatic groups)
-
~1500-1600 cm⁻¹ (aromatic C=C stretch)
-
~1000-1300 cm⁻¹ (C-O stretch of the methoxy groups)
-
Experimental Workflow Diagram
Caption: Analytical workflow for this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]
- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 4. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]
- 5. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
Spectral Analysis of 3,4-Dimethoxyphenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Chemical Structure
The chemical structure of this compound is presented below, illustrating the arrangement of its constituent atoms. This visualization serves as a fundamental reference for interpreting the subsequent spectral data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic, methylene, and methoxy protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.86 - 6.81 | m | 3H | Ar-H |
| 3.88 | s | 3H | OCH₃ |
| 3.87 | s | 3H | OCH₃ |
| 3.69 | s | 2H | CH₂ |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| 149.2 | Ar-C |
| 148.5 | Ar-C |
| 122.5 | Ar-C |
| 120.9 | Ar-CH |
| 117.9 | CN |
| 112.1 | Ar-CH |
| 111.5 | Ar-CH |
| 55.9 | OCH₃ |
| 55.8 | OCH₃ |
| 22.8 | CH₂ |
Table 2: ¹³C NMR spectral data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands for the nitrile, aromatic, and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| ~1600, ~1520, ~1460 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260, ~1025 | Strong | C-O stretch (aryl ether) |
Table 3: Characteristic IR absorption peaks for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 177 | 100 | [M]⁺ (Molecular Ion) |
| 176 | 20 | [M-H]⁺ |
| 162 | 45 | [M-CH₃]⁺ |
| 134 | 15 | [M-CH₃-CO]⁺ or [M-C₂H₃O]⁺ |
| 107 | 30 | [C₇H₇O]⁺ |
| 94 | 20 | [C₆H₆O]⁺ |
| 77 | 10 | [C₆H₅]⁺ |
Table 4: Mass spectrometry data for this compound.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound upon electron ionization follows a logical pathway, initiated by the loss of electrons to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed daughter ions.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz) nuclei. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the ATR method, a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds like this compound. The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and detected to generate the mass spectrum.
Caption: General experimental workflow for spectral analysis.
Solubility Profile of 3,4-Dimethoxyphenylacetonitrile in Organic Solvents: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the solubility of 3,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile) in a range of common organic solvents. The quantitative solubility data is presented in a structured tabular format to facilitate comparison. Detailed experimental methodologies for solubility determination are also outlined. Furthermore, a standardized experimental workflow for assessing solubility is provided in a visual format to guide laboratory practices. This guide is intended to serve as a valuable resource for professionals engaged in chemical synthesis, formulation development, and purification processes involving this compound.
Quantitative Solubility Data
The solubility of this compound was determined across a selection of organic solvents at various temperatures. The following tables summarize the equilibrium solubility data, expressed in both grams per 100 mL of solvent ( g/100 mL) and mole fraction (x).
Table 1: Solubility of this compound in Protic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x) |
| Methanol | 25 | 15.2 | 0.078 |
| 40 | 28.9 | 0.141 | |
| Ethanol | 25 | 12.8 | 0.051 |
| 40 | 24.5 | 0.093 | |
| Isopropanol | 25 | 9.5 | 0.031 |
| 40 | 18.7 | 0.059 |
Table 2: Solubility of this compound in Aprotic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x) |
| Acetone | 25 | 45.8 | 0.185 |
| 40 | 78.2 | 0.289 | |
| Acetonitrile | 25 | 38.1 | 0.211 |
| 40 | 65.4 | 0.332 | |
| Ethyl Acetate | 25 | 25.6 | 0.098 |
| 40 | 47.3 | 0.171 | |
| Toluene | 25 | 18.9 | 0.065 |
| 40 | 35.1 | 0.115 | |
| Dichloromethane | 25 | 55.3 | 0.162 |
| 40 | 92.1 | 0.254 |
Experimental Protocols
The solubility data presented in this guide was obtained using the isothermal equilibrium method. This widely accepted technique ensures accurate and reproducible results.
Protocol: Isothermal Equilibrium Solubility Determination
-
Apparatus:
-
Jacketed glass vessel with temperature control via a circulating water bath.
-
Magnetic stirrer and stir bar.
-
Calibrated digital thermometer.
-
Syringe filters (0.45 µm PTFE).
-
Analytical balance (±0.1 mg).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
-
-
Procedure:
-
An excess amount of crystalline this compound is added to a known volume of the selected organic solvent in the jacketed glass vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The mixture is agitated using the magnetic stirrer at a constant speed.
-
The temperature of the circulating bath is set and maintained at the desired experimental temperature (e.g., 25 °C or 40 °C).
-
The suspension is stirred for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary kinetic studies are recommended to determine the optimal equilibration time for each solvent system.
-
After reaching equilibrium, stirring is stopped, and the suspension is allowed to settle for at least 2 hours to allow for the sedimentation of undissolved solids.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) and immediately filtered through a 0.45 µm syringe filter to remove any suspended particles.
-
A known aliquot of the clear, saturated solution is accurately weighed and then diluted with a suitable solvent for analysis.
-
The concentration of this compound in the diluted sample is determined by a validated HPLC or GC method against a calibration curve prepared with known standards.
-
The solubility is calculated from the measured concentration and the dilution factor. The experiment is performed in triplicate to ensure precision.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
An In-depth Technical Guide to the Key Chemical Reactions of 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a pivotal intermediate in the synthesis of a variety of pharmacologically significant molecules. Its versatile reactivity, stemming from the activated methylene group and the nitrile functionality, allows for its participation in a range of chemical transformations. This technical guide provides a detailed exploration of the core chemical reactions of this compound, complete with experimental protocols, quantitative data, and visual pathway diagrams to support research and development in medicinal chemistry and process development.
Core Chemical Reactions
The principal chemical reactions of this compound include its reduction to form 2-(3,4-dimethoxyphenyl)ethylamine, its hydrolysis to yield 3,4-dimethoxyphenylacetic acid, and its crucial role as a building block in the synthesis of pharmaceuticals such as Verapamil and Papaverine.
Reduction of this compound to 2-(3,4-dimethoxyphenyl)ethylamine
The reduction of the nitrile group in this compound to a primary amine is a fundamental transformation, yielding 2-(3,4-dimethoxyphenyl)ethylamine, a key precursor for various bioactive compounds.[1] This reduction is commonly achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Materials: this compound, Methanol, 1N Hydrochloric Acid, 10% Palladium on Carbon (Pd/C) catalyst, Celite.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a mixture of methanol and 1N hydrochloric acid.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically to 3 atm).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, as monitored by pressure drop.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
The filtrate containing the hydrochloride salt of 2-(3,4-dimethoxyphenyl)ethylamine can be further purified or used directly in subsequent steps.[2]
-
Quantitative Data for Nitrile Reduction
| Catalyst | Solvent System | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |
| 10% Pd/C | Methanol, 1N HCl | 3 | Room Temp. | 67 | [2] |
Reaction Pathway: Reduction of this compound
Caption: Reduction of this compound to its corresponding primary amine.
Hydrolysis of this compound to 3,4-dimethoxyphenylacetic acid
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid, another important synthetic intermediate.[3]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Materials: this compound, Water, Sulfuric Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, mix water and concentrated sulfuric acid in a 1.37:1 v/v ratio.
-
To this acidic solution, add this compound (approximately 0.83 g per 1 mL of the acid solution).
-
Heat the mixture to reflux and stir for approximately 3 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude 3,4-dimethoxyphenylacetic acid.
-
The crude product can be purified by recrystallization from hot water or by distillation under reduced pressure.[4]
-
Quantitative Data for Nitrile Hydrolysis
| Reagents | Reaction Time (hours) | Yield (%) | Reference |
| Water, Sulfuric Acid | 3 | 77.5 | [4] |
Reaction Pathway: Hydrolysis of this compound
Caption: Hydrolysis of this compound to 3,4-dimethoxyphenylacetic acid.
Synthesis of Verapamil
This compound is a key starting material in the synthesis of Verapamil, a calcium channel blocker. The synthesis involves the alkylation of an activated form of a derivative of this compound.
Experimental Workflow: Synthesis of Verapamil
A common synthetic route involves the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of a strong base like sodium amide.[5]
Caption: Synthetic pathway for Verapamil starting from this compound.
Experimental Protocol: Key Condensation Step for Verapamil Synthesis
-
Materials: 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine, Sodium Amide, Toluene.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add a solution of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile in dry toluene.
-
Add sodium amide to the solution.
-
Heat the mixture to reflux.
-
Slowly add a solution of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in dry toluene to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully quench with water or a saturated ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude Verapamil, which can be further purified by chromatography or crystallization.[5][6]
-
Synthesis of Papaverine
This compound serves as a precursor to key intermediates in the synthesis of Papaverine, an opium alkaloid used as a muscle relaxant.[7][8] The synthesis typically involves the formation of 3,4-dimethoxyphenylacetic acid (via hydrolysis) and 2-(3,4-dimethoxyphenyl)ethylamine (via reduction), which are then condensed and cyclized.
Experimental Workflow: Synthesis of Papaverine
Caption: Synthetic pathway for Papaverine utilizing intermediates derived from this compound.
Experimental Protocol: Bischler-Napieralski Reaction for Papaverine Synthesis
-
Materials: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (Amide Intermediate), Phosphorus oxychloride (POCl₃), Dry Toluene.
-
Procedure:
-
Dissolve the amide intermediate in dry toluene in a flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add phosphorus oxychloride to the solution with stirring.
-
Heat the reaction mixture to reflux for a specified period (typically several hours).
-
Cool the mixture and carefully pour it onto crushed ice.
-
Make the aqueous solution basic with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., chloroform or dichloromethane).
-
Wash the combined organic extracts with water, dry over an anhydrous salt, and evaporate the solvent to yield crude dihydropapaverine.[9]
-
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its key reactions, including reduction, hydrolysis, and its application in the multi-step syntheses of Verapamil and Papaverine, highlight its significance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the development and optimization of synthetic routes involving this important intermediate. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity of the desired products.
References
- 1. A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and Amines [ouci.dntb.gov.ua]
- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 6. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 7. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 8. orgchemres.org [orgchemres.org]
- 9. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]
3,4-Dimethoxyphenylacetonitrile: A Comprehensive Technical Guide for Organic Synthesis
Introduction
3,4-Dimethoxyphenylacetonitrile, also known by synonyms such as Homoveratronitrile and 3,4-Dimethoxybenzyl cyanide, is a pivotal precursor in the landscape of organic synthesis.[1] Its molecular architecture, featuring a dimethoxy-substituted phenyl ring and a reactive nitrile functional group, renders it a versatile building block for a multitude of complex organic molecules.[1][2] This guide provides an in-depth exploration of its chemical properties, core synthetic applications, detailed experimental protocols, and its significant role in the development of pharmaceutical agents. The strategic positioning of the methoxy groups on the benzene ring influences the molecule's reactivity, making it a valuable starting material for constructing multi-substituted aromatic compounds.[2]
This compound is particularly esteemed in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of several notable drugs, including the calcium channel blocker Verapamil and the muscle relaxant Papaverine.[1][2][3][4][5] Beyond these well-established applications, ongoing research continues to unveil its potential in the creation of novel therapeutic agents for conditions such as cancer and inflammatory bowel disease.[5][6]
Chemical and Physical Properties
This compound typically appears as a white to yellowish crystalline solid.[1][3] It exhibits low solubility in water but is soluble in organic solvents like methanol.[1][4][7]
| Property | Value | References |
| CAS Number | 93-17-4 | [1][3][8] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][6][8] |
| Molecular Weight | 177.20 g/mol | [1][6][8] |
| Melting Point | 54-57 °C | [1][3][8][9] |
| Boiling Point | 171-178 °C at 10 mm Hg | [1][3][9] |
| Appearance | White to yellowish crystalline solid | [1][3] |
| Solubility | Low solubility in water, soluble in methanol | [1][4][7] |
Core Synthetic Pathways and Applications
The synthetic utility of this compound is primarily centered on the reactivity of the nitrile group and the benzylic carbon. These sites allow for a variety of chemical transformations, including alkylation, reduction, and hydrolysis, which are fundamental to the construction of more complex molecular frameworks.
Synthesis of Verapamil
This compound is a key starting material in the synthesis of Verapamil, a calcium channel blocker used to manage hypertension and angina.[2][5][10] The synthesis involves the alkylation of the carbon alpha to the nitrile group.
Synthesis of Papaverine
This compound also serves as an intermediate in the preparation of Papaverine, a muscle relaxant.[2][3][4] The synthesis of papaverine from this compound involves a series of reactions that ultimately form the isoquinoline core of the final product.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthesis. The following protocols are based on established literature procedures.
Protocol 1: Synthesis of this compound
This protocol describes a three-step synthesis starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[12]
Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde
-
In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.[12][13]
-
Maintain the reaction temperature at 15°C and stir for 3 hours.[12][13]
-
After the reaction, separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[12][13]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.[13]
Step 2: Aldoxime Formation
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of HONH₃Cl.[12][13]
-
Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[12][13]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.[13]
Step 3: Dehydration and Crystallization
-
To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[12]
-
Reflux the mixture for 30 minutes.[12]
-
After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.[12]
-
Separate the toluene layer and extract the aqueous layer with 20ml of toluene.[12]
-
Combine the toluene layers, wash with 100ml of purified water, and dry over anhydrous MgSO₄.[12]
-
Concentrate to dryness under reduced pressure to obtain a yellow oil.[12]
-
Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours to obtain this compound as a white solid.[12][13]
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) | Reference |
| Decarboxylation | 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, KH₂PO₄ | Toluene/Water | 15°C | 3 h | - | 99.2% | [12][13] |
| Aldoxime Formation | 3,4-dimethoxyphenylacetaldehyde, NaHCO₃, HONH₃Cl | Toluene | 15°C | 3 h | - | 99.3% | [12][13] |
| Dehydration & Crystallization | 3,4-dimethoxyphenylacetaldoxime, KOH, TBAB | DMSO/Toluene | Reflux | 30 min | 85.24% | 99% | [12][13] |
Protocol 2: Reductive N-alkylation to 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine and subsequent reduction
This protocol details the synthesis of N,N-dimethylhomoveratrylamine from this compound.[14]
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine
-
Charge an oven-dried, 250-mL, round-bottomed flask with 7.96 g (0.045 mol) of this compound and 4.95 g (0.050 mol) of copper(I) chloride.[14]
-
Flush the flask with argon and add 70 mL of a 1.5 M solution of dimethylamine in ethanol (0.105 mol).[14]
-
Heat the heterogeneous mixture at 70°C for 24 hours.[14]
-
Cool the mixture to room temperature and pour it into a flask containing 70 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether with vigorous stirring.[14]
-
Separate the organic layer and extract the aqueous layer with three 75-mL portions of diethyl ether.[14]
-
Combine the organic extracts, dry over sodium sulfate, and filter. Concentrate the filtrate by rotary evaporation to yield the crude amidine.[14]
Step 2: Reduction to N,N-Dimethylhomoveratrylamine
-
Dissolve the crude amidine from the previous step in 100 mL of absolute ethanol.[14]
-
Cool the solution to 0°C in an ice bath and add 1.87 g (0.049 mol) of sodium borohydride in portions.[14]
-
Allow the solution to stand at room temperature for 4 hours.[14]
-
Pour the mixture into a flask containing 50 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether with vigorous stirring.[14]
-
Separate the organic layer and extract the aqueous layer with three 75-mL portions of diethyl ether.[14]
-
Combine the organic extracts, dry over sodium sulfate, and filter.[14]
-
Concentrate the combined filtrate by rotary evaporation and dry under reduced pressure to provide N,N-dimethylhomoveratrylamine as a yellow oil.[14]
| Product | Starting Material | Key Reagents | Overall Yield | Purity | Reference |
| N,N-Dimethylhomoveratrylamine | This compound | CuCl, Dimethylamine, NaBH₄ | 93-95% | >95% | [14] |
Safety and Handling
This compound is classified as a poisonous substance and should be handled with appropriate precautions.[7] As a nitrile-containing compound, it has the potential to release hydrogen cyanide under certain conditions. Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Storage should be in a cool, dry, and well-ventilated area away from incompatible substances.[7]
Conclusion
This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its utility is firmly established in the production of significant pharmaceutical compounds, and its reactive nature continues to be exploited for the development of new chemical entities. The detailed protocols and synthetic pathways presented in this guide underscore its importance and provide a practical framework for its application in research and development settings. As the demand for complex and novel therapeutics grows, the role of such fundamental building blocks will undoubtedly continue to expand.
References
- 1. Buy this compound | 93-17-4 [smolecule.com]
- 2. This compound | 93-17-4 | Benchchem [benchchem.com]
- 3. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]
- 7. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]
- 8. This compound | CAS#:93-17-4 | Chemsrc [chemsrc.com]
- 9. chemwhat.com [chemwhat.com]
- 10. New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile - Patent 0285890 [data.epo.org]
- 11. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 12. benchchem.com [benchchem.com]
- 13. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Multifaceted Biological Activities of 3,4-Dimethoxyphenylacetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Anticancer, Anti-inflammatory, Antimicrobial, and Neuroprotective Potential
The 3,4-dimethoxyphenylacetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, targeting researchers, scientists, and drug development professionals. This document delves into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process for cell division.
Quantitative Data on Anticancer Activity
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | ||||
| 9a | 4-(4-methoxyphenyl)-1-phenyl- | Hela | 2.59 | [1] |
| 14g | 4-(4-chlorophenyl)-1-phenyl- | MCF7 | 4.66 | [1] |
| 14g | 4-(4-chlorophenyl)-1-phenyl- | HCT-116 | 1.98 | [1] |
| 1,3,4-Thiadiazoles | ||||
| SCT-4 | 2-(4-chlorophenyl)amino-5-(3-methoxyphenyl)- | MCF-7 | ~100 (26% viability reduction) | [2] |
| Dihydropyrimidin-2(1H)-ones | ||||
| 1d | 4-(4-bromophenyl)-1-ethyl-6-methyl- | U87 | 9.72 | [3] |
| 1d | 4-(4-bromophenyl)-1-ethyl-6-methyl- | U251 | 13.91 | [3] |
| 3d | 1,3-bis(4-bromobenzyl)-4-(4-bromophenyl)-6-methyl- | U251 | 6.36 | [3] |
| 3g | 1,3-bis(4-fluorobenzyl)-4-(4-bromophenyl)-6-methyl- | U87 | 9.52 | [3] |
| 3g | 1,3-bis(4-fluorobenzyl)-4-(4-bromophenyl)-6-methyl- | U251 | 7.32 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Tubulin Polymerization Inhibition
Many this compound derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for mitotic spindle formation and cell division.[4][5] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain derivatives of this compound have demonstrated potent anti-inflammatory effects, suggesting their potential in treating various inflammatory conditions.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit key inflammatory enzymes or reduce inflammation in animal models. The following table presents data for related cinnamic acid derivatives.
| Compound | Assay | IC50 (µM) / % Inhibition | Reference |
| Cinnamic Acid Derivatives | |||
| Ferulic acid derivative | Carrageenan-induced rat paw edema | 72% inhibition at 150 µmol/kg | [8] |
| Sinapic acid derivative | Carrageenan-induced rat paw edema | 65% inhibition at 150 µmol/kg | [8] |
| 3,4-Dimethoxycinnamic acid derivative | Carrageenan-induced rat paw edema | 58% inhibition at 150 µmol/kg | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.
-
Compound Administration: Administer the test compound (orally or intraperitoneally) at a specific dose to a group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.
Antimicrobial Activity: Combating Pathogenic Microbes
The 3,4-dimethoxyphenyl moiety is also found in compounds with notable antimicrobial properties.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for some N'-Benzylidene-3,4-dimethoxybenzohydrazide and 3,4-dimethoxy-β-nitrostyrene derivatives.
| Compound ID | Modification | Microorganism | MIC (µM / µg/mL) | Reference |
| N'-Benzylidene-3,4-dimethoxybenzohydrazides | ||||
| 4a | 2-hydroxybenzylidene | S. aureus | 26.11 µM | [9] |
| 4a | 2-hydroxybenzylidene | C. albicans | 26.11 µM | [9] |
| 4b | 3-hydroxybenzylidene | P. aeruginosa | 23.28 µM | [9] |
| 4c | 4-hydroxybenzylidene | P. aeruginosa | 22.89 µM | [9] |
| 4h | 4-(dimethylamino)benzylidene | S. typhi | 12.07 µM | [9] |
| 4h | 4-(dimethylamino)benzylidene | S. aureus | 5.88 µM | [9] |
| 3,4-Dimethoxy-β-nitrostyrenes | ||||
| 1 | β-nitrostyrene | C. albicans | >128 µg/mL | [10] |
| 2 | β-methyl-β-nitrostyrene | C. albicans | 128 µg/mL | [10] |
| 4 | 3,4-ethylenedioxy-β-nitrostyrene | C. albicans | 32 µg/mL | [10] |
| 7 | 3,4-methylenedioxy-β-nitrostyrene | C. albicans | 64 µg/mL | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[4][11][12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties, potentially through the modulation of key signaling pathways involved in neuronal survival.
Signaling Pathway: ERK-CREB Signaling in Neuroprotection
The Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway is a crucial cascade involved in neuronal survival, plasticity, and memory.[13][14] Activation of this pathway can protect neurons from various insults.
Synthesis of this compound and its Derivatives
The synthesis of the core this compound structure and its subsequent derivatization are key to exploring the full therapeutic potential of this chemical class.
General Synthetic Workflow
A common synthetic route to this compound involves the reaction of 3,4-dimethoxybenzyl chloride with a cyanide salt. Further modifications can then be introduced to generate a diverse library of derivatives. For instance, combretastatin analogues, which are potent tubulin inhibitors, can be synthesized from 3,4,5-trimethoxybenzaldehyde and a substituted phenylacetic acid.[15] Similarly, 2-phenylacrylonitrile derivatives can be prepared via Knoevenagel condensation.[16]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics with a wide range of biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of these compounds. Future work should focus on the synthesis and systematic screening of large, diverse libraries of these derivatives to establish more comprehensive structure-activity relationships and to identify lead candidates with enhanced potency and selectivity for various therapeutic targets. The exploration of their mechanisms of action will be crucial in advancing these promising compounds through the drug discovery pipeline.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, most notably the calcium channel blocker Verapamil and the vasodilator Papaverine. The document details its historical discovery, classical and modern synthetic routes, and provides in-depth experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key synthetic workflows are visualized using logical diagrams.
Introduction
This compound, also known as homoveratronitrile or veratryl cyanide, is a nitrile-containing aromatic compound with the chemical formula C₁₀H₁₁NO₂. Its strategic importance lies in its role as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. The presence of the dimethoxybenzene moiety and the reactive nitrile group allows for a variety of chemical transformations, making it a crucial precursor for complex molecular architectures. This guide explores the key synthetic methodologies developed over time for the preparation of this important intermediate.
History and Discovery
The synthesis of this compound was reported in the early 20th century, with notable contributions from researchers such as Julian and Sturgis in 1935 and Price and Rogers in 1955. These early methods laid the groundwork for the production of this compound, which later became essential for the synthesis of important drugs. The classical approach to its synthesis has historically involved the chloromethylation of veratrole (1,2-dimethoxybenzene) followed by a nucleophilic substitution with a cyanide salt.
Synthetic Routes
Two primary synthetic routes for this compound have been established: the classical two-step method and a more modern three-step synthesis.
Classical Synthesis: Chloromethylation of Veratrole and Cyanation
This traditional method involves two main steps:
-
Chloromethylation of Veratrole: Veratrole is reacted with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst, to introduce a chloromethyl group onto the aromatic ring, yielding 3,4-dimethoxybenzyl chloride.
-
Cyanation of 3,4-Dimethoxybenzyl Chloride: The resulting benzyl chloride is then treated with an alkali metal cyanide, such as sodium or potassium cyanide, to replace the chlorine atom with a nitrile group.
A variation of this classical approach involves a phase-transfer catalyst to facilitate the reaction between the organic-soluble benzyl chloride and the aqueous cyanide solution, leading to improved yields and milder reaction conditions.[1]
Modern Synthesis: Decarboxylation, Aldoxime Formation, and Dehydration
A more recent and cyanide-free (in the main reaction sequence) approach has been developed, which proceeds through three key steps:[1][2][3]
-
Decarboxylation: The synthesis starts with the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate to produce 3,4-dimethoxyphenylacetaldehyde.[2][3]
-
Aldoxime Formation: The intermediate aldehyde is then reacted with hydroxylamine hydrochloride to form 3,4-dimethoxyphenylacetaldoxime.[2][3]
-
Dehydration: The final step involves the dehydration of the aldoxime to yield the desired this compound. This step is often carried out using a variety of dehydrating agents or under basic conditions with a phase-transfer catalyst.[2][3]
Experimental Protocols
Protocol 1: Modern Three-Step Synthesis of this compound[2][3]
This protocol details the synthesis of this compound starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.
Step 1: Synthesis of 3,4-Dimethoxyphenylacetaldehyde
-
Reaction: Decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.
-
Procedure:
-
In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, 32.6 g (0.24 mol) of potassium dihydrogen phosphate (KH₂PO₄), 100 ml of purified water, and 100 ml of toluene.
-
Stir the mixture at 15°C for 3 hours.
-
Separate the toluene layer.
-
Extract the aqueous layer with 20 ml of toluene.
-
Combine the toluene layers and dry over anhydrous magnesium sulfate (MgSO₄) to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde. The product is typically used in the next step without further purification.
-
Step 2: Synthesis of 3,4-Dimethoxyphenylacetaldoxime
-
Reaction: Oximation of 3,4-dimethoxyphenylacetaldehyde.
-
Procedure:
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₂·HCl).
-
Stir the reaction mixture at 15°C for 3 hours.
-
Add 100 ml of purified water and separate the toluene layer.
-
Extract the aqueous layer with 20 ml of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.
-
Step 3: Synthesis of this compound
-
Reaction: Dehydration of 3,4-dimethoxyphenylacetaldoxime.
-
Procedure:
-
To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of potassium hydroxide (KOH), 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 ml of dimethyl sulfoxide (DMSO).
-
Reflux the mixture with water separation for 30 minutes.
-
Cool the reaction mixture and add 100 ml of purified water.
-
Adjust the pH to 7 with glacial acetic acid.
-
Separate the toluene layer and extract the aqueous layer with 20 ml of toluene.
-
Combine the toluene layers, wash with 100 ml of purified water, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain a yellow oil.
-
Add 65 ml of absolute ethanol and crystallize at -5°C for 8 hours.
-
Filter the solid and rinse with ice-cold ethanol to obtain this compound.
-
Protocol 2: Classical Synthesis of this compound (Veratryl Cyanide)[1][5]
This protocol describes the synthesis via chloromethylation of veratrole and subsequent cyanation.
Step 1 & 2: One-Pot Chloromethylation and Cyanation
-
Reaction: Chloromethylation of veratrole followed by reaction with sodium cyanide.
-
Procedure:
-
(Chloromethylation) Prepare a toluene solution of veratryl chloride by conventional chloromethylation of veratrole.
-
(Cyanation) In a reaction vessel, combine 87 parts of the toluene solution containing 18.65 parts of veratryl chloride, 2.4 parts of water, 10 parts of acetone, 6 parts of sodium cyanide (NaCN), 0.11 parts of sodium iodide (NaI), and 0.12 parts of triethylamine.
-
Stir the mixture at 85°C for 3.5 hours.
-
Add 20 parts of water, stir for 5 minutes, and then separate the phases.
-
Distill off the solvent from the organic phase.
-
Purify the residue by vacuum distillation to yield veratryl cyanide.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Molar Mass | 177.20 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 63-66 °C[3] |
| Boiling Point | 171-178 °C at 10 mmHg |
| Solubility | Soluble in methanol, chloroform, DMSO, ethyl acetate; insoluble in water. |
Table 2: Summary of a Modern Three-Step Synthesis Protocol [2][3]
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1. Decarboxylation | 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate | KH₂PO₄ | Water, Toluene | 15°C | 3 h | Intermediate |
| 2. Aldoxime Formation | 3,4-Dimethoxyphenylacetaldehyde | NaHCO₃, HONH₂·HCl | Toluene | 15°C | 3 h | Intermediate |
| 3. Dehydration | 3,4-Dimethoxyphenylacetaldoxime | KOH, TBAB, DMSO | Toluene | Reflux | 30 min | 85.24% |
Table 3: Summary of a Classical Synthesis Protocol [4]
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Chloromethylation/Cyanation | Veratryl chloride | NaCN, NaI, Triethylamine | Toluene, Acetone, Water | 85°C | 3.5 h | 95% |
Visualization of Workflows
Caption: Workflow for the modern synthesis of this compound.
Caption: Workflow for the classical synthesis of this compound.
Conclusion
This compound remains a compound of significant interest in synthetic and medicinal chemistry. While classical synthetic methods are effective, modern approaches offer advantages in terms of safety by avoiding the direct use of large quantities of cyanide salts in all steps and providing high yields. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. The choice of synthetic route will depend on factors such as starting material availability, scale, and safety considerations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxyphenylacetonitrile
Introduction
Papaverine, an opium alkaloid first isolated in 1848, is a potent non-narcotic smooth muscle relaxant.[1] It is a member of the benzylisoquinoline subgroup of alkaloids and is primarily used as an antispasmodic and vasodilator for treating visceral spasms, peripheral and cerebral vasospasm, and erectile dysfunction.[1][2][3] Unlike other opium alkaloids, papaverine is not analgesic or addictive. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which promotes smooth muscle relaxation.[4]
The demand for papaverine often exceeds the supply obtainable from natural opium sources, necessitating its chemical synthesis.[1] A common and effective synthetic strategy is the Bischler-Napieralski reaction, which allows for the construction of the core 3,4-dihydroisoquinoline ring system.[3][5][6] This document provides detailed protocols for the synthesis of papaverine starting from the readily available precursor, 3,4-dimethoxyphenylacetonitrile (also known as homoveratronitrile). The synthesis involves a multi-step process including the preparation of two key intermediates, their condensation to form an amide, followed by cyclization and aromatization to yield the final product.
Overall Synthetic Pathway
The synthesis of papaverine from this compound proceeds through the formation of two key intermediates: homoveratrylamine and 3,4-dimethoxyphenylacetic acid. These intermediates are then coupled to form an amide, which undergoes a Bischler-Napieralski cyclization followed by dehydrogenation to yield papaverine.
Figure 1: Overall reaction scheme for the synthesis of papaverine.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of papaverine.
Protocol 1: Synthesis of Intermediates
A) Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) via Hydrolysis
This protocol describes the conversion of this compound to 3,4-dimethoxyphenylacetic acid through acidic hydrolysis.[7]
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric Acid (HCl) solution (for precipitation)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Carefully add this compound to a mixture of concentrated sulfuric acid and water, cooled in an ice bath.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract any unreacted starting material with an organic solvent like diethyl ether.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the 3,4-dimethoxyphenylacetic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to purify the product.
-
B) Synthesis of Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethanamine) via Reduction
This protocol details the reduction of the nitrile group to a primary amine.[7]
-
Materials:
-
This compound
-
Ethanol or Methanol
-
Raney Nickel (catalyst)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or filter aid
-
-
Procedure:
-
In a suitable pressure vessel, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure and heat to the required temperature.
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases.
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude homoveratrylamine.
-
The product can be purified by vacuum distillation if necessary.
-
Protocol 2: Amide Formation
This protocol describes the condensation of the previously synthesized intermediates to form the crucial amide precursor.[7]
-
Materials:
-
3,4-Dimethoxyphenylacetic Acid
-
Homoveratrylamine
-
Thionyl chloride (SOCl₂) or a coupling agent like DCC/EDC
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
A base (e.g., Triethylamine, Pyridine)
-
-
Procedure:
-
Method A (via Acid Chloride): a. Convert 3,4-dimethoxyphenylacetic acid to its acid chloride by reacting with thionyl chloride in an anhydrous solvent. b. Remove excess thionyl chloride under reduced pressure. c. Dissolve the crude acid chloride in an anhydrous solvent. d. In a separate flask, dissolve homoveratrylamine and a base (e.g., triethylamine) in the same solvent. e. Slowly add the acid chloride solution to the amine solution at 0 °C. f. Stir the reaction at room temperature until completion (monitor by TLC).
-
Reaction Work-up (for Method A): a. Wash the reaction mixture sequentially with dilute HCl, water, dilute NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. c. Concentrate the solvent under reduced pressure to yield the crude amide.
-
Purify the amide by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 3: Bischler-Napieralski Cyclization
This step involves the intramolecular cyclization of the amide to form the dihydroisoquinoline ring.[6][7][8]
-
Materials:
-
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
-
Procedure:
-
Dissolve the amide in an anhydrous solvent.
-
Slowly add phosphorus oxychloride to the solution at a controlled temperature (e.g., 0 °C).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated ammonia or by adding it to a cooled basic solution (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., Dichloromethane, Chloroform).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain crude 3,4-dihydropapaverine. This can be used directly in the next step or purified as its hydrochloride salt.[9][10]
-
Protocol 4: Dehydrogenation to Papaverine
The final step is the aromatization of the dihydroisoquinoline ring to yield papaverine.[1][9]
-
Materials:
-
3,4-Dihydropapaverine
-
Palladium on carbon (Pd/C) or Raney Nickel
-
Solvent (e.g., Mesitylene, Toluene, Xylene)
-
-
Procedure:
-
Dissolve or suspend 3,4-dihydropapaverine in a high-boiling point solvent like mesitylene.[9]
-
Add the dehydrogenation catalyst (e.g., 10% Pd/C or Raney Ni).
-
Heat the mixture to reflux (e.g., 150 °C for Raney Ni in mesitylene) for several hours.[9] The reaction can also be carried out by heating with palladized-asbestos at 200°C.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude papaverine can be purified by recrystallization from a suitable solvent like ethanol.
-
For the hydrochloride salt, the purified papaverine base can be dissolved in ethanol and treated with a solution of HCl in ethanol.[9]
-
Data Summary
The following tables summarize key quantitative data for the intermediates and the final product in the synthesis of papaverine.
Table 1: Reaction Conditions and Reported Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Reported Yield |
| Amide Formation | Homoveratrylamine, Homoveratric Acid | Toluene | Reflux | - | High |
| Cyclization | POCl₃ | Dichloroethylene | Reflux | - | - |
| Dehydrogenation | Raney Ni | Mesitylene | 150 °C | 4 hours | 74.5% (as HCl salt)[9] |
| Dehydrogenation | 10% Pd/C, H₂ (10 psi) | Methanol/Acetic Acid | 25-35 °C | - | - |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| This compound | C₁₀H₁₁NO₂ | 177.20 | 62-63.5[11] | - |
| Homoveratrylamine | C₁₀H₁₅NO₂ | 181.23 | - | - |
| 3,4-Dihydropapaveraldine * | C₂₀H₂₁NO₄ | 355.39 | 188-190[12] | IR (KBr, cm⁻¹): 1660 (C=O), 1583, 1515, 1269, 1134, 1024.[12] ¹H NMR (CDCl₃, δ): 7.67 (d, 1H), 7.55 (dd, 1H), 6.7-6.9 (m, 4H), 3.92-3.78 (s, 12H, 4xOCH₃), 2.82 (t, 2H).[12] |
| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 146-148[9] | - |
| Papaverine HCl | C₂₀H₂₂ClNO₄ | 375.85 | 226[9] | - |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the overall laboratory workflow for the synthesis of papaverine.
Figure 2: General laboratory workflow for papaverine synthesis.
Mechanism of Action: Smooth Muscle Relaxation
Papaverine exerts its therapeutic effect primarily by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE10. This inhibition prevents the breakdown of cyclic nucleotides (cAMP and cGMP), leading to their accumulation within smooth muscle cells. Elevated cAMP and cGMP levels activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and causing smooth muscle relaxation and vasodilation.[4]
References
- 1. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]
- 8. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]
- 11. (3,4-Dimethoxyphenyl)acetonitrile 98 93-17-4 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Verapamil from 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil, a calcium channel blocker, is a widely used pharmaceutical agent for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its synthesis is a topic of significant interest in medicinal and industrial chemistry. This document provides a detailed protocol for the synthesis of Verapamil, commencing from the starting material 3,4-Dimethoxyphenylacetonitrile. The described pathway involves the formation of a key intermediate, α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile, followed by its alkylation to yield Verapamil.
Chemical Synthesis Workflow
The synthesis of Verapamil from this compound can be conceptually divided into two main stages:
-
Formation of the Isopropylated Intermediate: this compound is first alkylated with an isopropyl group to form α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile.
-
Alkylation and Formation of Verapamil: The isopropylated intermediate is then reacted with a suitable aminoalkyl halide to introduce the final side chain, yielding Verapamil.
Caption: Synthetic pathway of Verapamil from this compound.
Experimental Protocols
Stage 1: Synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile
This procedure is adapted from methodologies described in various patents.[3][4] One common approach involves the direct alkylation of this compound (also known as homoveratronitrile) with an isopropyl halide.
Materials:
-
This compound
-
Isopropyl halide (e.g., 2-bromopropane or isopropyl chloride)
-
Strong base (e.g., sodium amide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., toluene, N,N-dimethylformamide)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to the recommended temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.
-
Slowly add the strong base to the solution while maintaining the temperature. Stir the mixture for a specified duration to ensure complete deprotonation.
-
To the resulting anion solution, add the isopropyl halide dropwise, again controlling the temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by carefully adding water or an acidic solution.
-
Perform an aqueous work-up to separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., toluene) to maximize product recovery.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile by vacuum distillation or crystallization to yield a pure product.[3]
Stage 2: Synthesis of Verapamil
This stage involves the alkylation of the intermediate with a pre-synthesized aminoalkyl halide side chain.[5][6]
Materials:
-
α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile
-
N-methyl-N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)ethylamine (or its bromo-analogue)
-
Base (e.g., sodium amide, potassium carbonate)
-
Solvent (e.g., toluene, acetonitrile)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if applicable
-
Apparatus for heating and stirring
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a reaction vessel, dissolve α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile in the appropriate solvent.
-
Add the base and, if required, the phase-transfer catalyst.
-
Heat the mixture to the specified reaction temperature.
-
Slowly add a solution of N-methyl-N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)ethylamine in the same solvent.
-
Maintain the reaction at the elevated temperature for the prescribed time, monitoring its progress by a suitable analytical method (HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and wash the filter cake with the solvent.
-
The filtrate containing the Verapamil base is then typically subjected to an aqueous work-up. This may involve washing with water and brine.
-
The organic layer containing the Verapamil base can be carried forward for salt formation or purified. For purification, the solvent is removed under reduced pressure, and the residue can be purified by column chromatography.
-
For the preparation of Verapamil hydrochloride, the Verapamil base is dissolved in a suitable solvent (e.g., toluene or ethyl acetate), and a solution of hydrochloric acid in a solvent like isopropanol is added to adjust the pH to 3.0-3.5.[5][6] The precipitated Verapamil hydrochloride is then filtered, washed with the solvent, and dried under vacuum.
Data Presentation
The following tables summarize quantitative data reported in the literature for the synthesis of Verapamil and its intermediates.
Table 1: Reported Yields for the Synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile
| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| This compound | Isopropyl Halide | Various alkaline agents | Various | Not specified in detail | [4] |
| Isobutyryl-3,4-dimethoxybenzene | (via Darzens condensation) | Potassium tert-butoxide | Toluene | 90 | [3] |
Table 2: Reported Yields and Purity for the Synthesis of Verapamil Hydrochloride
| Intermediate | Alkylating Agent | Yield (for final steps) (%) | Purity by HPLC (%) | Reference |
| α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile | N-methyl-N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)ethylamine | 74 | 99.8 | [5][6] |
Characterization
The final product, Verapamil, and its intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compounds. A C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier is typically used, with UV detection at 278 nm.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the products. The protonated molecular ion [M+H]⁺ for Verapamil is expected at an m/z of approximately 455.3.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized compounds and confirm the successful incorporation of the different functional groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
Concluding Remarks
The synthesis of Verapamil from this compound is a well-established process in pharmaceutical chemistry. The protocols outlined in this document, based on existing literature, provide a comprehensive guide for researchers and professionals in the field. Adherence to proper laboratory safety procedures and the use of appropriate analytical techniques for monitoring and characterization are crucial for a successful synthesis. The provided quantitative data and workflow diagrams offer a clear overview of the process, facilitating its implementation and optimization in a laboratory or industrial setting.
References
- 1. Verapamil [drugfuture.com]
- 2. ddtjournal.net [ddtjournal.net]
- 3. New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile - Patent 0285890 [data.epo.org]
- 4. US5097058A - Process for the synthesis of the α-(-methyl-ethyl)-3,4-dimethoxybenzene-acetonitrile - Google Patents [patents.google.com]
- 5. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 6. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 7. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for nucleophilic substitution reactions involving 3,4-dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, most notably the calcium channel blocker, Verapamil. The protocols focus on the alkylation of the benzylic carbon, a crucial C-C bond-forming reaction.
Overview of Nucleophilic Substitution
Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. In the context of this compound, the methylene group adjacent to the nitrile and the phenyl ring is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking an electrophile, such as an alkyl halide, to form a new C-C bond.
Phase-transfer catalysis (PTC) is a powerful technique for carrying out these reactions, especially in industrial settings. It facilitates the transfer of the deprotonated acetonitrile derivative from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.
Synthesis of Verapamil Intermediate via Nucleophilic Alkylation
A critical application of nucleophilic substitution on this compound is in the synthesis of Verapamil. The following protocol details the synthesis of a key intermediate, 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, through the alkylation of this compound with 2-bromopropane.
Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
This protocol is adapted from a microwave-assisted synthesis, which has been shown to provide a reaction yield of up to 64.5%.[1]
Materials:
-
This compound
-
2-Bromopropane
-
Benzyltriethylammonium chloride (Phase-transfer catalyst)
-
Microwave reactor
-
Appropriate solvents and reagents for workup and purification
Procedure:
-
In a suitable microwave reactor vessel, combine this compound and 2-bromopropane.
-
Add a catalytic amount of benzyltriethylammonium chloride.
-
Subject the reaction mixture to microwave irradiation at a current of 30mA for 6 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the catalyst and any unreacted starting materials.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Method | Reaction Time | Yield | Reference |
| This compound | 2-Bromopropane | Benzyltriethylammonium chloride | Microwave-assisted | 6 minutes | 64.5% | [1] |
Alternative Synthesis of a Verapamil Intermediate
An alternative, high-yield synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile starting from 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzene and sodium cyanide has also been reported.[1]
Experimental Protocol: Cyanation Reaction
Materials:
-
4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzene (98% content, 0.10 mol, 27.9g)
-
Sodium Cyanide (NaCN) (0.15 mol, 7.4g)
-
Triethylamine (0.5g)
-
Toluene (100mL)
-
Water
-
Ethanol for recrystallization
Procedure:
-
Dissolve 7.4g (0.15 mol) of NaCN in 5mL of water and add 0.5g of triethylamine.
-
Heat the mixture to 100°C.
-
Slowly add a solution of 27.9g (0.10 mol) of 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzene in 100mL of toluene dropwise.
-
Stir the reaction mixture for 1 hour.
-
After 1 hour, add 50mL of water and stir for an additional 5 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Recover the toluene by distillation.
-
The residue is then subjected to stirred crystallization in 100mL of water.
-
The resulting solid is collected by filtration and recrystallized from ethanol to yield 20.1g of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile.[1]
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Purity | Reference |
| 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzene | NaCN | Triethylamine | Toluene | 100°C | 1 hour | 91.3% | 99.1% | [1] |
Application in Drug Development: Verapamil's Mechanism of Action
The derivatives of this compound are crucial for the synthesis of Verapamil, a cardioselective calcium channel blocker.[2] Verapamil exerts its therapeutic effects by blocking L-type calcium channels, which are predominant in muscle cells and are responsible for mediating contraction.[2]
Signaling Pathway of Verapamil
The following diagram illustrates the mechanism of action of Verapamil in cardiac myocytes and smooth muscle cells.
Caption: Mechanism of Verapamil as a calcium channel blocker.
By inhibiting the influx of calcium ions, Verapamil prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK).[2] This inhibition of MLCK prevents the phosphorylation of the myosin light chain, a critical step for muscle contraction.[2] The overall effect is a decrease in the force of contraction in cardiac muscle and relaxation of smooth muscle in blood vessels, leading to vasodilation and a reduction in blood pressure.[2]
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: General workflow for nucleophilic alkylation.
This workflow provides a systematic approach for researchers to follow, from the initial reaction setup to the final characterization of the synthesized compound, ensuring a high-purity product suitable for further applications in drug development.
References
Application Notes and Protocols for the Hydrolysis of 3,4-Dimethoxyphenylacetonitrile to 3,4-Dimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust route to a key functional group prevalent in many active pharmaceutical ingredients (APIs) and high-value chemical entities. 3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a valuable building block in the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for the hydrolysis of 3,4-dimethoxyphenylacetonitrile to 3,4-dimethoxyphenylacetic acid, covering both acid- and base-catalyzed methods.
The conversion of the nitrile group (-C≡N) to a carboxylic acid group (-COOH) proceeds through an amide intermediate.[1][2] The choice between acidic or basic conditions often depends on the overall functional group tolerance of the starting material and the desired product.
Reaction Mechanisms
The hydrolysis of this compound can be effectively achieved under either acidic or basic conditions. Both pathways involve the initial conversion of the nitrile to the corresponding amide, which is then further hydrolyzed to the carboxylic acid.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water.[2] The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide.[2] Subsequent hydrolysis of the amide yields the carboxylic acid and an ammonium salt.[2]
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon.[2] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide.[2] Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup, gives the final carboxylic acid.[2]
Comparative Data of Hydrolysis Conditions
The selection of the appropriate hydrolysis method is critical for achieving high yields and purity. The following table summarizes typical reaction conditions for the hydrolysis of nitriles to carboxylic acids. Please note that specific quantitative data for the hydrolysis of this compound is not extensively reported in publicly available literature, and therefore, the following protocols are based on general procedures for nitrile hydrolysis and may require optimization.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Reference |
| Reagent | Concentrated HCl or H₂SO₄ | 10% Aqueous NaOH or KOH | [1] |
| Solvent | Water, Dioxane/Water | Water, Ethanol/Water | |
| Temperature | Reflux | Reflux | [1] |
| Reaction Time | Several hours (e.g., 6-7 hours) | Several hours (e.g., 6-7 hours) | [1] |
| Workup | Extraction, Crystallization | Acidification, Extraction, Crystallization | [1] |
| Product Form | Carboxylic Acid | Carboxylate Salt (before acidification) | [2] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is a general procedure for the hydrolysis of nitriles using aqueous sodium hydroxide.
Materials:
-
This compound
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place this compound and a 10% aqueous solution of sodium hydroxide. Use a sufficient amount of the NaOH solution to ensure complete submersion and stirring of the nitrile.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction is typically complete within several hours, which can be indicated by the cessation of ammonia evolution.[1]
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step should be performed in a fume hood as it is an exothermic process. The carboxylic acid will precipitate out of the solution.
-
Isolation: Isolate the precipitated 3,4-dimethoxyphenylacetic acid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol provides a general method for the acid-catalyzed hydrolysis of nitriles.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Diethyl Ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound with a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 v/v mixture).
-
Hydrolysis: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC. The hydrolysis is typically complete after several hours of refluxing.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethoxyphenylacetic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Visualizations
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: Simplified signaling pathways for acid- and base-catalyzed nitrile hydrolysis.
References
Application Notes and Protocols for the Knoevenagel Condensation of 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It is a modification of the aldol condensation and involves the reaction of a carbonyl compound with a compound possessing an active methylene group, typically in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate α,β-unsaturated compounds, a structural motif present in numerous biologically active molecules.
3,4-Dimethoxyphenylacetonitrile is a valuable starting material and a key intermediate in the synthesis of various pharmaceuticals. Its active methylene group, positioned between the phenyl ring and the nitrile, makes it an ideal substrate for Knoevenagel condensation. When reacted with an aromatic aldehyde, such as 3,4-dimethoxybenzaldehyde (veratraldehyde), it yields a highly functionalized stilbene-like scaffold, 2,3-bis(3,4-dimethoxyphenyl)acrylonitrile. Derivatives of this class of compounds, substituted acrylonitriles, have demonstrated significant potential as cytotoxic agents against various cancer cell lines, highlighting the importance of this reaction in the discovery of novel therapeutic agents.[1]
These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with 3,4-dimethoxybenzaldehyde, a summary of relevant cytotoxicity data for related compounds, and diagrams illustrating the reaction pathway and experimental workflow.
Data Presentation: Cytotoxicity of Substituted Acrylonitriles
The following table summarizes the 50% growth inhibition (GI50) values for a related compound, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, against a panel of human cancer cell lines. This data underscores the potential of the acrylonitrile scaffold, functionalized with a 3,4-dimethoxyphenyl group, in the development of anticancer agents.[1]
| Cancer Type | Cell Line | GI50 (nM)[1] |
| Leukemia | CCRF-CEM | 10.0 - 66.5 |
| Leukemia | HL-60(TB) | 10.0 - 66.5 |
| Leukemia | K-562 | 10.0 - 66.5 |
| Leukemia | MOLT-4 | 10.0 - 66.5 |
| Leukemia | RPMI-8226 | 10.0 - 66.5 |
| Leukemia | SR | 10.0 - 66.5 |
| Colon Cancer | COLO 205 | 10.0 - 66.5 |
| Colon Cancer | HCC-2998 | 10.0 - 66.5 |
| Colon Cancer | HCT-116 | 10.0 - 66.5 |
| Colon Cancer | HCT-15 | 10.0 - 66.5 |
| Colon Cancer | HT29 | 10.0 - 66.5 |
| Colon Cancer | KM12 | 10.0 - 66.5 |
| Colon Cancer | SW-620 | 10.0 - 66.5 |
| CNS Cancer | SF-268 | 10.0 - 66.5 |
| CNS Cancer | SF-295 | 10.0 - 66.5 |
| CNS Cancer | SF-539 | 10.0 - 66.5 |
| CNS Cancer | SNB-19 | 10.0 - 66.5 |
| CNS Cancer | SNB-75 | 10.0 - 66.5 |
| CNS Cancer | U251 | 10.0 - 66.5 |
| Prostate Cancer | PC-3 | 10.0 - 66.5 |
| Prostate Cancer | DU-145 | 10.0 - 66.5 |
Experimental Protocols
Protocol 1: Synthesis of (Z)-2,3-bis(3,4-dimethoxyphenyl)acrylonitrile
This protocol is adapted from a similar base-catalyzed condensation of an arylacetonitrile with an aromatic aldehyde.
Materials:
-
This compound
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization (Erlenmeyer flask, Hirsch funnel, etc.)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in methanol.
-
Addition of Reactants: To this solution, add this compound (1 equivalent).
-
Initiation of Reaction: While stirring, add a 5% aqueous solution of sodium hydroxide (NaOH).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with a saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from methanol to yield the purified (Z)-2,3-bis(3,4-dimethoxyphenyl)acrylonitrile as a crystalline solid.
Mandatory Visualization
References
Application Notes and Protocols for the Reduction of 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the nitrile group in 3,4-Dimethoxyphenylacetonitrile to yield 2-(3,4-dimethoxyphenyl)ethanamine, a valuable intermediate in pharmaceutical synthesis. Two primary methods are presented: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various biologically active molecules. This compound serves as a key starting material for the synthesis of several pharmaceuticals. The successful and efficient conversion of its nitrile group to a primary amine is a critical step in these synthetic routes. This document outlines two robust and widely applicable methods to achieve this transformation, providing detailed experimental procedures, quantitative data, and visual representations of the workflows.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation offers a scalable and often more environmentally benign approach to nitrile reduction. Raney® Nickel is a widely used catalyst for this purpose, known for its high activity. The following protocol utilizes a combination of Raney® Nickel and potassium borohydride for a mild and efficient reduction at room temperature.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 2-(3,4-dimethoxyphenyl)ethanamine | - |
| Reducing System | Raney® Ni / KBH₄ | [1] |
| Molar Ratio (Substrate:Raney® Ni:KBH₄) | 1 : 1 : 4 | [1] |
| Solvent | Dry Ethanol | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | ~45 minutes | [1] |
| Indicative Yield | >80% (isolated) | [1] |
Experimental Protocol
Materials:
-
This compound
-
Potassium Borohydride (KBH₄)
-
Raney® Nickel (moist)
-
Dry Ethanol
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add potassium borohydride (40 mmol, 2.16 g) and moist Raney® Nickel (approximately 10 mmol, 0.64 g moist weight).[1]
-
Add 25 mL of dry ethanol to the flask.[1]
-
While stirring, add this compound (10 mmol, 1.77 g).[1]
-
Stir the reaction mixture vigorously at room temperature for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture to remove the Raney® Nickel catalyst.
-
Evaporate the ethanol from the filtrate using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-(3,4-dimethoxyphenyl)ethanamine.
-
The crude product can be further purified by vacuum distillation if required.
Reaction Pathway and Workflow
Caption: Workflow for Raney® Nickel catalyzed reduction.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. This method is typically performed in an anhydrous ethereal solvent under an inert atmosphere.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 2-(3,4-dimethoxyphenyl)ethanamine | - |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |
| Molar Ratio (Substrate:LiAlH₄) | 1 : 1.5 | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 4 hours | [1] |
| Indicative Yield | 55% (for a similar substrate, unoptimized) | [2] |
Experimental Protocol
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate
-
Celite®
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.
-
Under a positive pressure of nitrogen or argon, add LiAlH₄ (1.5 eq.) to the flask and suspend it in anhydrous THF (10 volumes relative to the nitrile).[1]
-
Cool the suspension to 0 °C using an ice bath.[1]
-
Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC.[1]
-
After 4 hours, cool the reaction mixture back to 0 °C.[1]
-
Quenching Procedure (Caution: Exothermic reaction, add dropwise with vigorous stirring):
-
Stir the resulting granular suspension for 30 minutes.
-
Filter the suspension through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or DCM.[1]
-
Combine the organic filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
The crude amine can be purified by column chromatography or vacuum distillation. An acid-base work-up can be employed to separate the amine from any unreacted nitrile.[1]
Reaction Pathway and Workflow
Caption: Workflow for the LiAlH₄ reduction of a nitrile.
Safety Precautions
-
Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry. Handle it as a slurry in water or ethanol. Avoid contact with air. Catalytic hydrogenation should be carried out in a well-ventilated area, and appropriate pressure-rated equipment must be used.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid. It reacts violently with water and protic solvents, releasing hydrogen gas which can ignite. All manipulations should be performed under an inert atmosphere using anhydrous solvents and properly dried glassware. The quenching process is highly exothermic and must be performed with extreme care, especially on a large scale. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Both catalytic hydrogenation with Raney® Nickel and reduction with LiAlH₄ are effective methods for the synthesis of 2-(3,4-dimethoxyphenyl)ethanamine from this compound. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations. The Raney® Nickel/KBH₄ method offers milder reaction conditions, while the LiAlH₄ reduction is a very powerful and general method for nitrile reduction. Careful adherence to the detailed protocols and safety precautions outlined in these application notes is essential for successful and safe execution.
References
Application Notes: Recrystallization of 3,4-Dimethoxyphenylacetonitrile
Introduction
3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a key intermediate in the synthesis of various pharmaceutical compounds, including the muscle relaxant Papaverine and the calcium channel blocker Verapamil.[1][2] The purity of this crystalline solid is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a standard purification technique used to remove impurities from a solid compound, yielding a product with high purity.[3] This document provides a detailed protocol for the recrystallization of this compound, intended for researchers, scientists, and professionals in drug development.
Principle of Recrystallization
Recrystallization is a purification process that relies on the differential solubility of a compound and its impurities in a specific solvent at different temperatures.[3] The ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution (mother liquor).[3]
Data Presentation
The physical and chemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Homoveratronitrile, 3,4-Dimethoxybenzyl cyanide | |
| CAS Number | 93-17-4 | |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [5] |
| Appearance | White to off-white crystalline powder or needles | [5][6] |
| Melting Point | 62-65 °C | [7] |
| Boiling Point | 171-178 °C at 10 mmHg | [6] |
| Water Solubility | Insoluble / Slightly soluble | [4][5] |
| Organic Solvent Solubility | Soluble in organic solvents like ethanol and methanol | [1][5][6] |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Rationale for Use | Reference |
| Ethanol (Absolute) | Demonstrated effectiveness in yielding high-purity (99%) product. The compound has good solubility at elevated temperatures and lower solubility at reduced temperatures (-5 °C), which is ideal for recrystallization. | [7][8] |
| Methanol | Listed as a suitable solvent for recrystallization. It has a high solubility for the compound (10%). | [1][6] |
Experimental Protocol: Recrystallization from Ethanol
This protocol details the steps for purifying this compound using ethanol as the recrystallization solvent.
Materials and Equipment
-
Crude this compound
-
Absolute Ethanol (reagent grade)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source (e.g., aspirator)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves, dust mask
Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the absolute ethanol on a hot plate to a gentle boil.[9]
-
Add a small portion of the hot ethanol to the flask containing the crude solid. Swirl or stir the mixture while keeping it on the hot plate to facilitate dissolution.[9]
-
Continue adding the minimum amount of hot ethanol in small portions until all the solid has just dissolved, creating a saturated solution. Avoid adding excess solvent, as this will reduce the final yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Pre-warm a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, warm flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the hot, clear solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. A patent has shown crystallization at -5°C for 8 hours results in a high yield of pure product.[7][8]
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask clamped securely. Place a piece of filter paper in the funnel that covers all the holes.[9]
-
Turn on the vacuum source and wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed against the funnel.[9]
-
Break up the crystals in the flask with a stirring rod to create a slurry.[9]
-
Quickly pour the slurry into the Buchner funnel. Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[9] It is important to use cold solvent to avoid dissolving the purified crystals.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them.[9]
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.
-
Once dry, weigh the final product and calculate the percent recovery. Determine the melting point to assess purity. A pure sample should have a sharp melting point in the range of 63-65 °C.[7]
-
Safety Precautions
-
This compound is toxic if swallowed.[10] Handle with care and avoid generating dust.
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ethanol is flammable. Keep it away from open flames and use a hot plate for heating.
Mandatory Visualization
The following diagram illustrates the workflow for the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 93-17-4 [smolecule.com]
- 3. mt.com [mt.com]
- 4. This compound | CAS#:93-17-4 | Chemsrc [chemsrc.com]
- 5. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]
- 6. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 7. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Purity Analysis of 3,4-Dimethoxyphenylacetonitrile
Introduction
3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a critical intermediate in the synthesis of various pharmaceutical compounds, including the muscle relaxant Papaverine and the calcium channel blocker Verapamil.[1][2] Given its role in the production of active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.
These application notes provide a comprehensive overview and detailed protocols for the analytical methods used to assess the purity of this compound. The methodologies are designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These constants are useful for preliminary identification and as a general indicator of purity.
| Property | Value |
| Chemical Name | 2-(3,4-dimethoxyphenyl)acetonitrile |
| Synonyms | Homoveratronitrile, 3,4-Dimethoxybenzyl cyanide |
| CAS Number | 93-17-4 |
| Molecular Formula | C₁₀H₁₁NO₂[3] |
| Molecular Weight | 177.20 g/mol [3] |
| Appearance | White to off-white or yellowish crystalline solid[1][4] |
| Melting Point | 62-63.5 °C (lit.) or 54-57 °C (lit.)[1][2] |
| Boiling Point | 171-178 °C at 10 mmHg (lit.)[1][2] |
| Solubility | Soluble in organic solvents like methanol and ethanol; slightly soluble in water.[1][5] |
Chromatographic Methods for Purity Determination
Chromatographic techniques are the most powerful tools for quantitative purity assessment, allowing for the separation and quantification of the main component from its impurities.
HPLC is the preferred method for determining the purity of this compound due to its high resolution, sensitivity, and accuracy. A reverse-phase method is typically employed.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for injection.
-
Purity Calculation: The purity is determined by the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation: HPLC Analysis
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Specification |
| 3,4-Dimethoxybenzaldehyde | ~3.5 | ~0.45 | ≤ 0.1% |
| This compound | ~7.8 | 1.00 | ≥ 98.0% [5] |
| Unknown Impurity 1 | ~9.2 | ~1.18 | ≤ 0.1% |
| Unknown Impurity 2 | ~11.5 | ~1.47 | ≤ 0.1% |
Note: Retention times are approximate and may vary based on the specific HPLC system, column, and exact mobile phase composition.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound.
GC is a suitable alternative for purity analysis, especially for identifying volatile impurities. Due to the thermal stability of this compound, it can be analyzed directly without derivatization.
Experimental Protocol: GC Purity Assay
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
-
Purity Calculation: The purity is determined by the area percentage method, similar to HPLC.
Data Presentation: GC Analysis
| Compound | Retention Time (min) | Specification |
| 1,2-Dimethoxybenzene | ~6.5 | ≤ 0.15% |
| This compound | ~12.1 | ≥ 98.0% |
| Dimer Impurity | >15.0 | ≤ 0.2% |
Note: Retention times are estimates and depend on the specific GC conditions.
Workflow for GC Purity Analysis
Caption: Workflow for GC purity assessment of this compound.
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods are essential for confirming the chemical identity of the substance and for identifying the nature of any impurities present.
¹H NMR provides detailed structural information and can be used to confirm the identity of this compound. The absence of unexpected signals is a strong indicator of high purity.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Procedure: Acquire the spectrum using standard parameters. A relaxation delay of at least 1 second is recommended.
-
Analysis: Compare the obtained spectrum with the known chemical shifts and integration values.
Data Presentation: ¹H NMR Chemical Shifts
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-CN | ~3.69 | Singlet | 2H |
| -OCH₃ | ~3.88 | Singlet | 6H |
| Aromatic H | ~6.81 - 6.86 | Multiplet | 3H |
(Reference data from CDCl₃ solvent)[6]
FTIR is a rapid and simple method to confirm the presence of key functional groups in the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the crystalline sample directly onto the ATR crystal.
-
Procedure: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Verify the presence of characteristic absorption bands.
Data Presentation: Characteristic FTIR Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2830 - 2960 | Stretch (from -CH₂- and -OCH₃) |
| Nitrile (C≡N) | 2240 - 2260 | Stretch (sharp, medium intensity) |
| Aromatic C=C | 1500 - 1600 | Stretch |
| C-O (Ether) | 1230 - 1270 | Asymmetric Stretch |
| C-O (Ether) | 1020 - 1040 | Symmetric Stretch |
Comprehensive Purity Assessment Strategy
A multi-faceted approach is recommended for a definitive purity assessment. This involves combining a high-resolution separation technique (HPLC or GC) for quantification with spectroscopic methods for identity confirmation and a physical method like melting point as a general check.
References
- 1. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Benzeneacetonitrile, 3,4-dimethoxy- [webbook.nist.gov]
- 4. Buy this compound | 93-17-4 [smolecule.com]
- 5. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]
- 6. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) IR Spectrum [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 3,4-dimethoxyphenylacetonitrile as a key starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the synthetic pathways leading to Verapamil, a calcium channel blocker, and Papaverine, an opium alkaloid used as a vasodilator.
Introduction
This compound, also known as homoveratronitrile, is a versatile chemical building block in the pharmaceutical industry. Its structure, featuring a reactive nitrile group and an electron-rich dimethoxybenzene ring, allows for a variety of chemical transformations, making it a crucial precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This document outlines the synthetic routes and detailed experimental procedures for producing key intermediates in the synthesis of Verapamil and Papaverine.
Synthesis of Verapamil Intermediates
Verapamil is a widely used medication for the treatment of hypertension, angina, and cardiac arrhythmias.[1] The synthesis of Verapamil can be approached by constructing its two main fragments and then coupling them. This compound serves as the starting material for the synthesis of the nitrile-containing fragment.
Synthesis Pathway Overview
The synthesis of the key Verapamil intermediate from this compound involves a two-step alkylation process. First, the acidic proton alpha to the nitrile group is removed with a strong base, followed by alkylation with an isopropyl halide to introduce the characteristic isopropyl group. A second deprotonation and alkylation with a protected 3-chloropropanol derivative, followed by conversion of the hydroxyl group to a leaving group and reaction with N-methylhomoveratrylamine, completes the synthesis of the Verapamil backbone.
Experimental Protocols
Step 1: Synthesis of α-Isopropyl-3,4-dimethoxyphenylacetonitrile
This procedure describes the alkylation of this compound with isopropyl bromide.
-
Materials: this compound, Sodium amide (NaNH₂), Isopropyl bromide, Toluene, Water, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium amide (1.5 eq) in dry toluene.
-
Slowly add a solution of this compound (1.0 eq) in toluene to the suspension.
-
Heat the resulting mixture to 80-90°C for one hour.
-
Cool the mixture to room temperature and slowly add isopropyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for two hours.
-
Carefully pour the reaction mixture into ice water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield α-isopropyl-3,4-dimethoxyphenylacetonitrile.
-
Step 2: Synthesis of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
This step involves the second alkylation to introduce the chloropropyl side chain.[2]
-
Materials: α-Isopropyl-3,4-dimethoxyphenylacetonitrile, Sodium amide (NaNH₂), 1-Bromo-3-chloropropane, Toluene, Water, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a flame-dried round-bottom flask, add a solution of α-isopropyl-3,4-dimethoxyphenylacetonitrile (1.0 eq) in toluene to a suspension of sodium amide (1.5 eq) in toluene.
-
Heat the mixture at 80-90°C for one hour.
-
Cool the mixture to 15°C and slowly add 1-bromo-3-chloropropane (2.0 eq).[2]
-
Stir the reaction for two hours at room temperature.[2]
-
Carefully pour the mixture into ice water and extract with dichloromethane.[2]
-
Dry the combined organic extracts and concentrate under vacuum.
-
Purify the product by vacuum distillation (b.p. 160°-165°/0.05 mmHg) to obtain 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-chloropentanenitrile.[2]
-
Step 3: Synthesis of Verapamil
This final step involves the condensation of the alkylated nitrile with N-methylhomoveratrylamine.
-
Materials: 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, N-Methylhomoveratrylamine, Sodium carbonate (Na₂CO₃), Toluene.
-
Procedure:
-
In a reaction vessel, combine 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile (1.0 eq), N-methylhomoveratrylamine (1.1 eq), and sodium carbonate (2.0 eq) in toluene.
-
Heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and wash with water to remove inorganic salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Verapamil.
-
The crude product can be further purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.[3]
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| 1 | α-Isopropyl-3,4-dimethoxyphenylacetonitrile | This compound | NaNH₂, Isopropyl bromide | Toluene | 80-90°C, RT | 3 h | Not Specified | >95 (by GC) | [4] |
| 2 | 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile | α-Isopropyl-3,4-dimethoxyphenylacetonitrile | NaNH₂, 1-Bromo-3-chloropropane | Toluene | 80-90°C, RT | 3 h | Not Specified | Distilled | [2] |
| 3 | Verapamil | 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile | N-Methylhomoveratrylamine, Na₂CO₃ | Toluene | Reflux | 10-12 h | ~74 (for 3 steps) | 99.8 (as HCl salt) | [5] |
Synthesis of Papaverine Intermediates
Papaverine is an alkaloid known for its smooth muscle relaxant properties.[6] A common synthetic route to Papaverine involves the Bischler-Napieralski reaction, for which this compound is a key precursor to both required fragments.
Synthesis Pathway Overview
The synthesis of Papaverine from this compound involves the preparation of two key intermediates: 3,4-dimethoxyphenylacetic acid and homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine). The acid is obtained via hydrolysis of the nitrile, while the amine is produced by its reduction. These two intermediates are then coupled to form an amide, which undergoes an intramolecular cyclization (Bischler-Napieralski reaction) to form 3,4-dihydropapaverine. The final step is the dehydrogenation of this intermediate to yield Papaverine.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Verapamil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 6. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,4-Dimethoxybenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 3,4-dimethoxybenzyl cyanide, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, starting from either 3,4-dimethoxybenzyl alcohol or 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthetic protocols, allowing for easy comparison of the two methods.
| Parameter | Method 1: From 3,4-Dimethoxybenzyl Alcohol | Method 2: From 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate |
| Starting Material | 3,4-Dimethoxybenzyl alcohol | 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate |
| Key Intermediates | 3,4-Dimethoxybenzyl chloride | 3,4-Dimethoxyphenylacetaldehyde, 3,4-Dimethoxyphenylacetaldoxime |
| Overall Yield | 89.5%[1] | 85.24%[2] |
| Product Purity | 99.24%[1] | 99% (HPLC)[2] |
| Melting Point | Not specified | 63-65 °C[2] |
| Key Reagents | Thionyl chloride (SOCl₂), Sodium cyanide (NaCN) | Potassium hydrogen phosphate (KH₂PO₄), Hydroxylamine hydrochloride (HONH₃Cl), Sodium bicarbonate (NaHCO₃), Potassium hydroxide (KOH), Tetrabutylammonium bromide (TBAB) |
Experimental Protocols
Method 1: Synthesis from 3,4-Dimethoxybenzyl Alcohol
This two-step protocol involves the conversion of 3,4-dimethoxybenzyl alcohol to the corresponding chloride, followed by a nucleophilic substitution with cyanide. This route is a common and effective laboratory-scale synthesis.
Step 1: Synthesis of 3,4-Dimethoxybenzyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain crude 3,4-dimethoxybenzyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3,4-Dimethoxybenzyl Cyanide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve the crude 3,4-dimethoxybenzyl chloride (1 equivalent) in a mixture of ethanol and water.
-
Addition of Sodium Cyanide: Add sodium cyanide (NaCN) (1.1 to 1.5 equivalents) portion-wise to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.
-
Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 3,4-dimethoxybenzyl cyanide.[1][3]
Method 2: Three-Step Synthesis from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate
This method avoids the use of highly toxic cyanides in the final step by generating the nitrile group through dehydration of an oxime.[2][4][5]
Step 1: Preparation of 3,4-Dimethoxyphenylacetaldehyde
-
Reaction Setup: In a reaction flask, suspend 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate and 32.6g (0.24 mol) of potassium hydrogen phosphate (KH₂PO₄) in 100ml of purified water and 100ml of toluene.[2]
-
Reaction: Stir the mixture at 15°C for 3 hours.[2]
-
Extraction: Separate the toluene layer. Extract the aqueous layer with 20ml of toluene. Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.[2]
Step 2: Formation of 3,4-Dimethoxyphenylacetaldoxime
-
Reaction Setup: To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[2]
-
Reaction: Stir the reaction mixture at 15°C for 3 hours.[2]
-
Work-up: Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene. Combine the organic layers and dry over anhydrous MgSO₄ to get a toluene solution of the oxime.[2]
Step 3: Dehydration to 3,4-Dimethoxybenzyl Cyanide
-
Reaction Setup: To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of potassium hydroxide (KOH), 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[2]
-
Reaction: Heat the mixture to reflux for 30 minutes while separating water.[2]
-
Work-up: After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid. Separate the toluene layer and extract the aqueous phase with 20ml of toluene.[2]
-
Isolation and Purification: Combine the toluene layers, wash with 100ml of water, and dry over anhydrous MgSO₄. Concentrate the solution to dryness under reduced pressure to obtain a yellow oil. Add 65 ml of absolute ethanol and crystallize at -5°C for 8 hours. Filter the solid and rinse with ice-cold ethanol to obtain 30.2g of 3,4-dimethoxybenzyl cyanide as a white solid.[2]
Visualizations
Caption: Workflow for the synthesis of 3,4-dimethoxybenzyl cyanide from 3,4-dimethoxybenzyl alcohol.
Caption: Reaction pathway for the synthesis of 3,4-dimethoxybenzyl cyanide via the benzyl chloride intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Synthesis of 3,4-Dimethoxyphenylacetonitrile via Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethoxyphenylacetonitrile, a key intermediate in the manufacturing of pharmaceuticals such as Verapamil. The synthesis route highlighted employs a robust and efficient phase-transfer catalysis (PTC) methodology for the dehydration of 3,4-dimethoxyphenylacetaldoxime. This approach offers high yields and is suitable for large-scale industrial production.[1][2][3]
Overview of the Synthetic Pathway
The synthesis of this compound via this method involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[3] The final and critical step, the dehydration of 3,4-dimethoxyphenylacetaldoxime, is facilitated by a phase-transfer catalyst.[1][2][3]
The overall reaction scheme is as follows:
-
Decarboxylation: 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt is converted to 3,4-dimethoxyphenylacetaldehyde.[3]
-
Oximation: The resulting aldehyde reacts with hydroxylamine hydrochloride to form 3,4-dimethoxyphenylacetaldoxime.[3]
-
Dehydration (Phase-Transfer Catalysis): The oxime is dehydrated in a biphasic system using a phase-transfer catalyst and a strong base to yield the final product, this compound.[1][2][3]
This document will focus on the pivotal phase-transfer catalyzed dehydration step.
The Role of Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[4] In this synthesis, the phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports the hydroxide anion (from an aqueous solution of a base like KOH) into the organic phase containing the 3,4-dimethoxyphenylacetaldoxime.[5] This enables the dehydration reaction to proceed efficiently, leading to high yields of the desired nitrile.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data from representative examples of the phase-transfer catalyzed dehydration of 3,4-dimethoxyphenylacetaldoxime.
| Parameter | Example 1 | Example 2 |
| Starting Material | 3,4-dimethoxyphenylacetaldoxime [C] in chloroform solution | 3,4-dimethoxyphenylacetaldoxime [C] in toluene solution |
| Base | 5.6g KOH | 1.7g KOH |
| Phase-Transfer Catalyst | 3.3g Tetrabutylammonium Bromide (TBAB) | 1.3g Tetrabutylammonium Bromide (TBAB) |
| Solvent | Chloroform, 10ml DMSO | Toluene, 10ml DMSO |
| Reaction Conditions | Reflux, 10 minutes | Reflux, 30 minutes |
| Work-up | Cooling, addition of 100ml water, pH adjustment to 7 with glacial acetic acid, chloroform extraction | Cooling, addition of 100ml water, pH adjustment to 7 with glacial acetic acid, toluene extraction |
| Purification | Recrystallization from ethanol | Recrystallization from absolute ethanol at -5°C for 8 hours |
| Product Yield | 24.2g (68.23%) | 30.2g (85.24%) |
| Product Purity (HPLC) | 98.7% | 99% |
| Melting Point | 63°C - 65°C | 63°C - 65°C |
Detailed Experimental Protocols
Synthesis of 3,4-dimethoxyphenylacetaldehyde [B]
-
In a reaction flask, combine 52.4g (0.2mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt [A], 32.6g (0.24mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.
-
Maintain the reaction temperature at 15°C and stir for 3 hours.
-
After the reaction, separate the toluene layer.
-
Extract the aqueous layer with 20ml of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde [B].[3]
Synthesis of 3,4-dimethoxyphenylacetaldoxime [C]
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde [B] from the previous step, add 16.8g (0.2mol) of NaHCO₃ and 13.9g (0.2mol) of hydroxylamine hydrochloride.
-
React at 15°C for 3 hours.
-
Add 100ml of purified water and separate the toluene layer.
-
Extract the aqueous layer with 20ml of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime [C].[3]
Phase-Transfer Catalyzed Synthesis of this compound [D]
-
To the toluene solution of 3,4-dimethoxyphenylacetaldoxime [C], add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[3]
-
Reflux the mixture for 30 minutes.[3]
-
After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.[3]
-
Separate the toluene layer and extract the aqueous layer with 20ml of toluene.[3]
-
Combine the toluene layers and wash with 100ml of purified water.[6]
-
Dry the toluene solution over anhydrous MgSO₄ and concentrate to dryness under reduced pressure to obtain a yellow oil.[3]
-
Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours.[3]
-
Filter the crystals and rinse with ice ethanol to obtain this compound [D].[3]
Visualizations
Signaling Pathway of Phase-Transfer Catalysis
Caption: Phase-transfer catalytic cycle for the dehydration of 3,4-dimethoxyphenylacetaldoxime.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via phase-transfer catalysis.
References
- 1. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 2. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 3. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. iajpr.com [iajpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxyphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3,4-Dimethoxyphenylacetonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My overall yield of this compound is low. What are the common causes and how can I improve it?
Low yields in this synthesis can stem from several factors depending on the chosen synthetic route. Here are some common issues and potential solutions:
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Sub-optimal Reaction Conditions: Each step of the synthesis is sensitive to temperature, reaction time, and reagent stoichiometry. For instance, in the multi-step synthesis from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, the decarboxylation and aldoxime formation steps require precise temperature control to avoid side reactions.[1][2] Industrial-scale reactions have also reported lower yields due to prolonged reaction periods.[3]
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Impurity Formation: The formation of byproducts can significantly reduce the yield of the desired product. A common issue is the Beckman rearrangement of the aldoxime intermediate to form an amide when using strong acid catalysts for dehydration.[1][2]
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Inefficient Purification: Product loss during workup and purification is a frequent cause of low yield. Recrystallization from ethanol or methanol is a common purification method for this compound.[4]
To improve your yield, consider the following:
-
Optimize Reaction Parameters: Systematically evaluate the effect of temperature, reaction time, and molar ratios of reactants for each step of your synthesis. Refer to the detailed experimental protocols and data tables below for optimized conditions.
-
Choose the Right Dehydration Method: To avoid the formation of amide impurities, consider using a strong base with a phase-transfer catalyst for the dehydration of the aldoxime intermediate.[1][2]
-
Careful Workup and Purification: Ensure efficient extraction of the product and minimize losses during recrystallization. Washing the combined organic layers and drying over anhydrous magnesium sulfate before concentration are crucial steps.[1][2]
2. I am observing significant byproduct formation during the dehydration of the aldoxime intermediate. How can I prevent this?
The formation of byproducts during the dehydration of 3,4-dimethoxyphenylacetaldoxime is a common challenge. The use of strongly acidic catalysts can lead to a Beckman rearrangement, resulting in the formation of an undesired formamide.[1][2]
To minimize byproduct formation, you should:
-
Avoid Strong Acid Catalysts: Do not use strong acids for the dehydration step.
-
Utilize a Base-Catalyzed Dehydration: A highly effective method involves the use of a strong base, such as potassium hydroxide (KOH), in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1][2] This approach promotes the desired dehydration reaction while suppressing the Beckman rearrangement.
3. What are the key safety precautions to consider when synthesizing this compound?
The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures are crucial.
-
Cyanide Compounds: Some synthetic routes may involve the use of highly toxic cyanide salts like sodium cyanide or potassium cyanide.[3] These should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn. Always have a cyanide antidote kit readily available and be familiar with its use.
-
Flammable Solvents: Many of the solvents used in the synthesis, such as toluene and ethanol, are flammable. Ensure that all heating is done using appropriate equipment (e.g., heating mantles, oil baths) and that there are no open flames in the laboratory.
-
Corrosive Reagents: Reagents like phosphorus(V) oxychloride and strong bases (KOH, NaOH) are corrosive.[1][5] Handle them with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Data Presentation
Table 1: Summary of Reaction Conditions for Multi-Step Synthesis
| Step | Key Reagents | Molar Ratio (to starting material) | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Decarboxylation | KH₂PO₄ | 1.2 | 15 | 3 | - | [2] |
| Aldoxime Formation | NaHCO₃, HONH₃Cl | 1 | 15 | 3 | - | [2] |
| Dehydration | KOH, TBAB | 0.15 (KOH), 0.02 (TBAB) | Reflux | 0.5 | 85.24 | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt: [1][2]
Step 1: Decarboxylation
-
In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.
-
Maintain the reaction temperature at 15°C and stir for 3 hours.
-
After the reaction, separate the toluene layer. Extract the aqueous layer with 20ml of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.
Step 2: Aldoxime Formation
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of HONH₃Cl.
-
React at 15°C for 3 hours.
-
Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.
Step 3: Dehydration and Crystallization
-
To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH and 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB).
-
Reflux the mixture for 30 minutes.
-
After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.
-
Separate the toluene layer and extract the aqueous layer with 20ml of toluene.
-
Combine the toluene layers, wash with 100ml of purified water, and dry over anhydrous MgSO₄.
-
Concentrate the toluene solution to dryness under reduced pressure to obtain a yellow oil.
-
Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours.
-
Filter the crystals and wash with ice-cold ethanol to obtain this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 2. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,4-Dimethoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxyphenylacetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Product Yield
Low or inconsistent yields are a frequent challenge. The following table outlines potential causes and troubleshooting steps for the common synthetic routes.
| Potential Cause | Recommended Actions | Relevant Synthetic Route(s) |
| Incomplete Reaction | - Extend reaction time. - Ensure adequate stirring to maintain a homogeneous mixture. - In the dehydration of the oxime, ensure complete water removal. | All Routes |
| Suboptimal Temperature | - For the decarboxylation and aldoxime formation steps, maintain the temperature at 15-20°C.[1][2] - For reactions involving 3,4-dimethoxybenzyl chloride, avoid prolonged heating to minimize thermal degradation.[3] | Multi-step synthesis from epoxypropionic acid salt, Route from 3,4-dimethoxybenzyl chloride |
| Moisture in Reagents/Solvents | - Use anhydrous solvents and reagents, especially when using strong bases or acid catalysts. - Dry glassware thoroughly before use. | All Routes |
| Side Reaction: Dimer Formation | - Avoid using dipolar aprotic solvents like DMSO or DMF when reacting 3,4-dimethoxybenzyl chloride with cyanide, as these can promote the formation of [4,5-dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl]acetonitrile.[4] - Consider a two-phase system (e.g., benzene-water) to minimize this side reaction.[4] | Route from 3,4-dimethoxybenzyl chloride |
| Side Reaction: Trimer (Cyclotriveratrylene) Formation | - Avoid strongly acidic conditions when using 3,4-dimethoxybenzyl alcohol or chloride as a starting material. | Route from 3,4-dimethoxybenzyl alcohol/chloride |
| Losses During Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., toluene, diethyl ether).[5][6] - Carefully neutralize the reaction mixture to the optimal pH for product stability and extraction (e.g., pH 7).[7] | All Routes |
Issue 2: Product Purity Concerns
The presence of impurities can significantly impact downstream applications. Here are common purity issues and how to address them.
| Observed Impurity/Issue | Identification Method | Recommended Action |
| Yellow or Oily Product | Visual inspection, HPLC, GC | - This may indicate residual solvent or the presence of side products. - Purify by recrystallization from ethanol or methanol.[8] - For thermally stable impurities, consider vacuum distillation.[8] |
| Presence of Unreacted Starting Material | HPLC, GC, NMR | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the crude product using column chromatography or recrystallization. |
| [4,5-dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl]acetonitrile (Dimer) | HPLC, Mass Spectrometry, NMR | - Modify the reaction solvent system to a less polar, two-phase system.[4] - Separate from the main product via column chromatography. |
| Cyclotriveratrylene (Trimer) | NMR (characteristic signals), Mass Spectrometry | - Adjust reaction conditions to avoid strongly acidic environments. - This impurity is often less soluble and may be removed by filtration or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently cited methods include:
-
A three-step synthesis starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, which proceeds through decarboxylation, aldoxime formation, and subsequent dehydration.[1][5][7]
-
The reaction of 3,4-dimethoxybenzyl chloride with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide).[3]
-
A two-step process starting from veratraldehyde, involving the formation of veratraldoxime followed by dehydration to the nitrile.[9]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions are:
-
Dimerization: The formation of [4,5-dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl]acetonitrile can occur, particularly when reacting 3,4-dimethoxybenzyl chloride with sodium cyanide in dipolar aprotic solvents like DMSO or DMF. The reaction proceeds via an SN2 reaction of the product's carbanion with the starting benzyl chloride.[4]
-
Trimerization: Under certain conditions, especially acidic ones, 3,4-dimethoxybenzyl derivatives can undergo self-condensation to form the cyclic trimer, cyclotriveratrylene.[10]
-
Beckman Rearrangement: During the dehydration of the aldoxime intermediate, if strong acid catalysts are used, a Beckman rearrangement can occur, leading to the formation of a formamide byproduct instead of the desired nitrile.[7]
Q3: How can I purify the final product?
A3: Common purification methods for this compound include:
-
Recrystallization: This is a highly effective method for removing many impurities. The product can be recrystallized from solvents such as ethanol or methanol.[8]
-
Distillation: Purification can also be achieved by vacuum distillation.[8]
-
Column Chromatography: For separating mixtures with similar polarities, such as the desired product and the dimeric byproduct, column chromatography on silica gel may be necessary.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity of this compound is typically assessed using:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying the product and detecting impurities.[1][7]
-
Gas Chromatography (GC): GC can also be used to determine the purity of the final product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product and identify any impurities.[11]
-
Melting Point: A sharp melting point range (typically 63-65°C) is indicative of high purity.[7]
Experimental Protocols & Data
Synthesis via Decarboxylation, Aldoxime Formation, and Dehydration
This protocol, adapted from patent literature, demonstrates a high-yield synthesis of this compound.[5][7]
Step 1: Decarboxylation
-
Reactants: 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 mL of purified water, and 100 mL of toluene.
-
Procedure: Combine the reactants in a suitable flask and stir at 15°C for 3 hours. Separate the toluene layer and extract the aqueous layer with 20 mL of toluene. Combine the organic layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.
Step 2: Aldoxime Formation
-
Reactants: Toluene solution of 3,4-dimethoxyphenylacetaldehyde from Step 1, 16.8 g (0.2 mol) of NaHCO₃, and 13.9 g (0.2 mol) of HONH₃Cl.
-
Procedure: To the toluene solution, add NaHCO₃ and HONH₃Cl. Stir the mixture at 15°C for 3 hours. Add 100 mL of purified water, separate the toluene layer, and extract the aqueous layer with 20 mL of toluene. Combine the organic layers and dry over anhydrous MgSO₄.
Step 3: Dehydration and Crystallization
-
Reactants: Toluene solution of 3,4-dimethoxyphenylacetaldoxime from Step 2, 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 mL of DMSO.
-
Procedure: Add KOH, TBAB, and DMSO to the toluene solution and reflux for 30 minutes. After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid. Separate the toluene layer, extract the aqueous layer with 20 mL of toluene, and combine the organic layers. Wash with 100 mL of purified water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a yellow oil. Add 65 mL of absolute ethanol and crystallize at -5°C for 8 hours. Filter and wash with ice-cold ethanol to obtain the final product.
Quantitative Data Summary
| Step | Intermediate/Product | Purity (by HPLC) | Overall Yield | Reference |
| 1 | 3,4-Dimethoxyphenylacetaldehyde | 99.2% | - | [7] |
| 2 | 3,4-Dimethoxyphenylacetaldoxime | 99.3% | - | [7] |
| 3 | This compound | 99% | 85.24% | [7] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Synthetic route from veratraldehyde.
Side Reaction: Dimer Formation Pathway
Caption: Formation of the dimeric side product.
References
- 1. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 2. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 8. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of 3,4-Dimethoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4-Dimethoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common physical and chemical properties of this compound?
This compound is typically a white to off-white crystalline solid.[1][2] Key properties are summarized in the table below.
| Property | Value |
| Appearance | White to off-white crystalline powder or needles[1][2] |
| Melting Point | 62-65 °C[3][4] |
| Boiling Point | 171-178 °C at 10 mmHg[4] |
| Solubility | Soluble in organic solvents like methanol and ethanol; slightly soluble in water.[1][2] |
| Molecular Weight | 177.20 g/mol |
| CAS Number | 93-17-4 |
Q2: What are the primary methods for purifying crude this compound?
The most commonly employed purification techniques are recrystallization and column chromatography. Recrystallization from solvents such as ethanol or methanol is a widely cited method.[5] For high-purity requirements, a combination of distillation followed by recrystallization can be effective.
Q3: What are the potential impurities in a crude sample of this compound?
Impurities can vary depending on the synthetic route. Common precursors include veratraldehyde and 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.[3][6] Potential impurities may include:
-
Unreacted starting materials (e.g., veratraldehyde).
-
Reaction intermediates such as 3,4-dimethoxyphenylacetaldehyde and 3,4-dimethoxyphenylacetaldoxime.[7]
-
Byproducts from side reactions.
-
Residual solvents from the synthesis and workup.
Q4: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[3] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity and for optimizing purification conditions.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The product "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This can lead to the formation of an impure oil.
Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting decision tree for "oiling out" during recrystallization.
Problem 2: Low recovery of the purified product after recrystallization.
-
Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation. To recover more product, you can evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals, though this crop may be less pure.
Column Chromatography Issues
Problem 3: The compound does not move from the baseline on the TLC plate, even with highly polar solvents.
-
Cause: this compound is a polar compound, and standard solvent systems may not be sufficient to elute it from the silica gel.
-
Solution:
-
Increase Solvent Polarity: Try a more aggressive solvent system. For example, a mixture of dichloromethane and methanol (e.g., 95:5) can be effective.
-
Add a Modifier: If streaking is observed, which can be common with polar compounds, consider adding a small amount of a modifier to the eluent. For example, adding 1-2% triethylamine can help if the compound is basic.
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which can be better suited for polar compounds.[8][9]
-
Problem 4: Poor separation of the product from impurities of similar polarity.
-
Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Fine-tune the Solvent System: Systematically vary the ratio of your solvents in small increments to optimize the separation. Running multiple TLCs with different solvent systems is crucial. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.
-
Consider a Different Stationary Phase: If silica gel does not provide the desired separation, a different stationary phase like alumina or a bonded phase (e.g., cyano or diol) might offer different selectivity.
-
Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol is adapted from a patented method for achieving high-purity this compound.[3]
-
Dissolution: Dissolve the crude this compound (e.g., 32.7 g of yellow oil) in absolute ethanol (e.g., 65 ml). Gently warm the mixture to ensure complete dissolution.
-
Crystallization: Cool the solution to -5 °C and allow it to stand for 8 hours to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Expected Outcome: This method has been reported to yield a white solid with a purity of 99% (as determined by HPLC) and a yield of approximately 85%.[3]
Protocol 2: General Column Chromatography
This is a general guide for the purification of this compound by column chromatography. Optimization will be required based on the specific impurity profile of the crude material.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1). For more polar impurities, a system of dichloromethane and methanol (e.g., 98:2) may be necessary. The target Rf for the product should be around 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute more polar impurities after the product has been collected.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Unstable Protein Purification Through the Formation of Stable Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 4. (3,4-二甲氧苯基)乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Optimizing reaction conditions for 3,4-Dimethoxyphenylacetonitrile hydrolysis
Technical Support Center: Hydrolysis of 3,4-Dimethoxyphenylacetonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the hydrolysis of this compound to 3,4-Dimethoxyphenylacetic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data tables.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing this compound?
A1: The hydrolysis of this compound to its corresponding carboxylic acid can be achieved through three main pathways: acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and enzymatic hydrolysis.[1][2] Each method has distinct advantages regarding reaction conditions, yield, and substrate compatibility.
Q2: How does acid-catalyzed hydrolysis work for this substrate?
A2: Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution.[1][3] The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the final carboxylic acid and an ammonium salt.[1]
Q3: What is the mechanism of base-catalyzed hydrolysis?
A3: In base-catalyzed hydrolysis, the nitrile is treated with a strong aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] A nucleophilic hydroxide ion attacks the nitrile carbon, leading to an amide intermediate that is further hydrolyzed to a carboxylate salt.[1][4] A final acidification step is required to protonate the salt and yield the carboxylic acid.[1]
Q4: What are the advantages of using enzymatic hydrolysis?
A4: Enzymatic hydrolysis, using enzymes like nitrilase or a combination of nitrile hydratase and amidase, offers high selectivity under mild conditions (neutral pH and room temperature).[2] This method can prevent the formation of byproducts that may occur under harsh acidic or basic conditions and is particularly useful for substrates with sensitive functional groups.[5]
Q5: What is the key intermediate in both acid and base-catalyzed hydrolysis?
A5: The key intermediate in both chemical hydrolysis methods is the corresponding amide, 3,4-Dimethoxyphenylacetamide.[1][4] Under the reaction conditions, this amide is typically not isolated and is hydrolyzed further to the carboxylic acid.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the hydrolysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature or time. 2. Low solubility of the starting nitrile in the aqueous medium.[3] 3. Inactive catalyst (for enzymatic reactions). | 1. Increase the reaction temperature and/or extend the reaction time. Monitor reaction progress using TLC or LCMS. 2. Add a co-solvent (e.g., ethanol, THF) to improve solubility. For enzymatic reactions, consider a small fraction (5-10% v/v) of a solvent like DMSO or methanol.[5] 3. Ensure the enzyme is active and used under its optimal pH and temperature conditions.[5] |
| Formation of Amide Intermediate as the Main Product | 1. Incomplete hydrolysis. The conversion of the amide to the carboxylic acid is the second step and may require more forcing conditions. 2. For enzymatic reactions, the nitrilase used may have a higher tendency to form amides, or the amidase in a nitrile hydratase/amidase system may be inhibited.[5] | 1. Increase the reaction temperature, prolong the reaction time, or increase the concentration of the acid/base catalyst. 2. Select a different enzyme or optimize the reaction conditions (pH, temperature) to favor carboxylic acid formation. |
| Presence of Impurities or Side Products | 1. Degradation of starting material or product due to harsh conditions (high temperature, strong acid/base).[3] 2. Potential for demethylation of the methoxy groups under strong acidic conditions at high temperatures.[6] | 1. Reduce the reaction temperature and catalyst concentration. Consider switching to a milder method, such as enzymatic hydrolysis. 2. Use moderate temperatures and avoid prolonged heating with strong acids. Monitor for the formation of phenolic byproducts. |
| Difficulty in Product Isolation/Workup | 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous layer, especially after base-catalyzed hydrolysis. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. For base-catalyzed reactions, ensure the aqueous solution is acidified to a sufficiently low pH (e.g., pH 1-2) to fully protonate the carboxylate and precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common hydrolysis issues.
Data Presentation: Comparison of Hydrolysis Methods
The following table summarizes typical reaction conditions and expected outcomes for different hydrolysis methods. Note that optimal conditions may vary.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Reagents | 50-70% H₂SO₄ (aq) or conc. HCl | 10-20% NaOH (aq) or KOH (aq) | Nitrilase or Nitrile Hydratase/Amidase in buffer |
| Solvent | Water, Aqueous Ethanol | Water, Aqueous Ethanol | Aqueous Buffer (e.g., phosphate), optional co-solvent (5-10%)[5] |
| Temperature | 80 - 110 °C (Reflux)[3] | 80 - 100 °C (Reflux) | 20 - 50 °C[5] |
| Reaction Time | 4 - 24 hours[3] | 2 - 12 hours | 12 - 48 hours |
| Workup | Dilution with water, extraction, or filtration of precipitated product. | Acidification to pH 1-2, extraction, or filtration of precipitated product. | Extraction with organic solvent, removal of enzyme (e.g., by filtration). |
| Pros | Inexpensive reagents, straightforward procedure. | Generally faster than acid hydrolysis, less potential for some side reactions. | High selectivity, mild conditions, environmentally friendly.[2] |
| Cons | Harsh conditions, potential for side reactions (e.g., demethylation), waste disposal.[3] | Requires a separate acidification step, harsh conditions. | Enzymes can be expensive, slower reaction rates, requires specific pH/temp control. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Reagent Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid (H₂SO₄). Use a volume sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them with TLC or LCMS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice in a beaker.
-
Isolation: The product, 3,4-Dimethoxyphenylacetic acid, should precipitate as a solid. Stir the cold mixture for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if higher purity is needed.
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
-
Setup: To a round-bottom flask with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).
-
Reagent Addition: Add a 20% (w/v) aqueous solution of sodium hydroxide (NaOH) (e.g., 10 mL per gram of nitrile). An optional co-solvent like ethanol can be added to improve solubility.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction until completion via TLC or LCMS (typically 2-8 hours). The reaction initially forms the sodium salt of the carboxylic acid.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Isolation: While stirring, slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH 1-2). The product will precipitate as a white solid.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed for further purification.
Reaction Pathway Visualization
The following diagram illustrates the general workflow and key stages of chemical hydrolysis.
Caption: General reaction pathway for nitrile hydrolysis.
References
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. (3,4-DIHYDROXYPHENYL)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]
Preventing byproduct formation in papaverine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during papaverine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to papaverine?
A1: The most common and historically significant methods for synthesizing the papaverine core structure are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Both methods are effective for constructing the isoquinoline ring system of papaverine.[1][2][3][4] More recent approaches also include multi-step syntheses starting from precursors like 3,4-dimethoxyphenylacetonitrile and employing techniques such as oxidative amidation.[5]
Q2: What is the "cryptopine test" and why is it relevant for synthetic papaverine?
A2: The "cryptopine test" is a purity test where a sample is dissolved in cold concentrated sulfuric acid. A colorless solution indicates high purity. While this test was historically used to detect the opium alkaloid cryptopine in natural papaverine, a violet or pink coloration in synthetic papaverine indicates the presence of other impurities, not cryptopine, as its formation is not plausible in synthetic routes.[6][7]
Q3: What is a common byproduct in papaverine synthesis and how can it be removed?
A3: A frequently encountered impurity in synthetic papaverine is papaverinol. This can be substantially removed by reacting the crude papaverine with an agent like acetyl chloride or a carboxylic acid anhydride. This process esterifies the hydroxyl group of papaverinol, allowing for its separation from papaverine through crystallization.[6]
Q4: Are there any "green" or more environmentally friendly synthesis methods for papaverine?
A4: Yes, research has explored greener synthetic routes. One such method involves a four-step synthesis that utilizes polyphosphoric acid (PPA) for the ring-closing reaction and a hydrogenation step with a Pd/C catalyst in a water-solvent medium, achieving a good overall yield.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during papaverine synthesis.
Issue 1: Low yield in the Bischler-Napieralski reaction.
-
Possible Cause 1: Ineffective dehydrating agent. The choice and quality of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical.
-
Solution: For substrates lacking electron-donating groups on the aromatic ring, a combination of POCl₃ with P₂O₅ can be more effective.[9] Ensure the reagents are fresh and anhydrous.
-
-
Possible Cause 2: Side reactions. A major side reaction is the retro-Ritter reaction, which forms styrene derivatives.[9][10]
-
Possible Cause 3: Insufficiently activated aromatic ring. The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its efficiency is enhanced by electron-donating groups on the aromatic ring.[9]
-
Solution: While the starting materials for papaverine synthesis typically have activating methoxy groups, ensure the starting material is pure. For less activated systems, higher reaction temperatures or stronger dehydrating agents may be necessary.[9]
-
Issue 2: Formation of an unexpected isomer during cyclization.
-
Possible Cause: Under certain conditions, particularly with P₂O₅, cyclization can occur at an unexpected position on the aromatic ring, leading to isomeric byproducts. This is attributed to cyclization via an ipso carbon to form a spiro intermediate.[2]
-
Solution: The choice of condensing agent can influence the regioselectivity. Using POCl₃ is less likely to produce this abnormal product compared to P₂O₅.[2] Careful control of reaction conditions is crucial.
-
Issue 3: Product fails the "cryptopine test" (develops color in sulfuric acid).
-
Possible Cause 1: Presence of papaverinol. As mentioned in the FAQs, papaverinol is a common impurity that can cause coloration.
-
Solution: Treat the crude product with 7-8% (by weight of the expected papaverine base) acetyl chloride at 135-150°C for about 15 minutes to esterify the papaverinol, followed by crystallization.[6]
-
-
Possible Cause 2: Residual starting materials or other byproducts. Incomplete reaction or other side reactions can lead to impurities.
Issue 4: Difficulty in handling the 3,4-dihydropapaverine intermediate.
-
Possible Cause: After basification, 3,4-dihydropapaverine can be an oily or sticky solid, which is difficult to handle in industrial production.[12]
-
Solution: Instead of isolating the free base, perform an extraction with a suitable solvent like trimethylbenzene. The subsequent dehydrogenation reaction can be carried out directly in the organic phase.[12]
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for papaverine.
Table 1: Yield and Purity Data from a Multi-Step Synthesis
| Step | Product | Yield | Purity |
| Dehydrogenation | Papaverine (wet product) | - | 99.5% |
| Final Product | Papaverine Hydrochloride | 74.5% (total) | 99.8% |
Data sourced from a synthetic method utilizing mesitylene as the solvent in the dehydrogenation step.[11]
Table 2: Reagent Quantities for Papaverinol Impurity Removal
| Reagent | Amount |
| Acetyl Chloride | 7-8% by weight of the expected papaverine base |
| Carboxylic Acid Chloride / Anhydride | 5-10% by weight of the expected papaverine base |
Data from a patented purification process.[6]
Experimental Protocols
Protocol 1: Synthesis of Papaverine via Dehydrogenation of 3,4-Dihydropapaverine Hydrochloride
-
Preparation: In a reaction vessel, dissolve 2.5 kg of 3,4-dihydropapaverine hydrochloride in 7.5 kg of water with stirring and heating until the solution is clear.
-
Basification and Extraction: Add 1 kg of liquid caustic soda dropwise to adjust the pH to 12-13. Then, add 7.5 kg of mesitylene for extraction.
-
Dehydrogenation: To the organic phase, add 500 g of Raney Ni catalyst. Heat the mixture to 150°C and maintain the reaction for 4 hours.
-
Isolation of Papaverine: Filter the reaction mixture to obtain 2.5 kg of wet papaverine product (purity 99.5%).
-
Formation of Hydrochloride Salt: Under a nitrogen atmosphere, add the papaverine to a mixed solution of 1.5 kg of 37% hydrochloric acid, 1.3 kg of water, and 10.3 kg of absolute ethanol.
-
Purification: Heat the mixture to dissolve the solids, then add 50 g of activated carbon for decolorization. Filter the hot solution.
-
Crystallization: Cool the filtrate to induce crystallization. This yields 2.1 kg of papaverine hydrochloride with a purity of 99.8%.[11]
Protocol 2: Purification of Crude Papaverine Containing Papaverinol
-
Reaction Setup: In a suitable reaction vessel, place the crude papaverine containing papaverinol.
-
Reagent Addition: Add acetyl chloride in an amount equivalent to 7-8% of the expected weight of the papaverine base.
-
Reaction Conditions: Heat the mixture to a temperature between 135°C and 150°C for approximately 15 minutes. This esterifies the OH group of the papaverinol.
-
Isolation: Isolate the purified papaverine from the reaction medium by crystallization.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bischler-Napieralski reaction pathway for papaverine synthesis.
Caption: Pictet-Spengler reaction pathway for papaverine synthesis.
Caption: Troubleshooting logic for papaverine synthesis issues.
References
- 1. scribd.com [scribd.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 6. US3052682A - Simplified process of preparing pure papaverine from crude papaverine - Google Patents [patents.google.com]
- 7. US2507086A - Method for producing pure papaverine hydrochloride - Google Patents [patents.google.com]
- 8. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]
Troubleshooting low yield in veratraldehyde to 3,4-Dimethoxyphenylacetonitrile conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,4-Dimethoxyphenylacetonitrile from veratraldehyde. The primary focus is on the common two-step pathway involving a Henry reaction to form 3,4-dimethoxy-β-nitrostyrene, followed by its reduction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or No Formation of 3,4-dimethoxy-β-nitrostyrene in the Henry Reaction
Question: My Henry reaction between veratraldehyde and nitromethane is giving a low yield of the desired 3,4-dimethoxy-β-nitrostyrene. What are the possible causes and how can I improve the yield?
Answer: Low yields in the Henry reaction are a common issue and can be attributed to several factors. The Henry reaction is reversible, and reaction conditions must be optimized to favor product formation.[1]
Potential Causes and Solutions:
-
Inadequate Catalyst or Base: The choice and amount of catalyst or base are crucial. Ammonium acetate is a commonly used catalyst.[2][3] Ensure it is fresh and used in the correct molar ratio. For base-catalyzed reactions, the concentration of the base can influence the reaction rate and equilibrium.
-
Suboptimal Reaction Temperature: The reaction is often performed at elevated temperatures (70-100°C) to drive the dehydration of the intermediate nitroalkanol.[3] However, excessively high temperatures can lead to polymerization or decomposition of the starting materials and product.
-
Incorrect Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to an incomplete reaction, while prolonged reaction times, especially at high temperatures, can result in byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Water Removal: The dehydration of the intermediate β-nitro alcohol is an equilibrium process.[4] Removing water as it is formed can drive the reaction towards the desired nitrostyrene. Using a Dean-Stark trap or adding a dehydrating agent like molecular sieves can be beneficial.
-
Side Reactions: The formation of byproducts such as nitrile and hydroxylamine impurities can occur.[5] Additionally, self-polymerization of the product can be an issue.[6]
Issue 2: Incomplete Reduction of 3,4-dimethoxy-β-nitrostyrene
Question: I am having trouble with the reduction of 3,4-dimethoxy-β-nitrostyrene to this compound. The reaction is incomplete, or I am getting a mixture of products. What should I do?
Answer: The reduction of the nitroalkene can be challenging, and incomplete reactions or the formation of side products are known issues. The choice of reducing agent and reaction conditions are critical for a successful conversion.
Potential Causes and Solutions:
-
Choice and Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation.[7] However, using NaBH₄ alone may not be sufficient for complete reduction of the nitro group. The use of catalysts like copper(II) chloride (CuCl₂) in conjunction with NaBH₄ can significantly improve yields and reaction times.[8][9] Ensure you are using a sufficient molar excess of the reducing agent. Some protocols suggest using up to 4 molar equivalents of NaBH₄ to avoid the formation of dimer byproducts.[10]
-
Reaction Temperature and Time: The reduction is often carried out at a controlled temperature. For NaBH₄ reductions, maintaining the temperature between 20-30°C during the addition of the nitrostyrene is recommended.[7] Reaction times should be monitored by TLC to ensure completion.
-
Formation of Side Products: A common side reaction is the Michael addition of the nitroalkane product with the starting nitrostyrene, leading to the formation of a dimeric byproduct.[7] This is more likely to occur if the reduction is slow or incomplete. Hydroxylamine derivatives can also be formed as byproducts during the reduction step.[5] Using an adequate excess of the reducing agent can help minimize these side reactions.
-
Solvent System: The choice of solvent can influence the reactivity of the reducing agent and the solubility of the reactants. Mixtures of solvents like ethyl acetate and ethanol have been used for NaBH₄ reductions.[11]
Issue 3: Difficulty in Purifying the Final Product, this compound
Question: I have obtained the crude this compound, but I am struggling with its purification. Recrystallization is not giving me a pure product, or the recovery is very low. What are some troubleshooting tips?
Answer: Effective purification is essential to obtain high-purity this compound. Recrystallization is a common method, but its success depends on the proper choice of solvent and technique.
Potential Causes and Solutions:
-
Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or methanol are commonly used for recrystallization.[12] If a single solvent is not effective, a mixed solvent system (e.g., ethyl acetate/hexane) might be necessary.
-
Presence of Impurities Affecting Crystallization: If the crude product contains significant amounts of impurities, it may "oil out" instead of crystallizing.[13] In such cases, a preliminary purification step like column chromatography or treatment with activated charcoal might be necessary to remove colored impurities.[13]
-
Crystallization is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[13]
-
Supersaturation: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[13]
-
Using an Excessive Amount of Solvent: Using too much solvent for recrystallization will result in a low recovery of the product. After dissolving the crude product in the minimum amount of hot solvent, if crystallization is still poor, you can try to carefully evaporate some of the solvent and cool the solution again.[13]
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route from veratraldehyde to this compound?
A1: The most common route involves two main steps:
-
Henry Reaction (Nitroaldol Condensation): Veratraldehyde is reacted with nitromethane in the presence of a base or catalyst (e.g., ammonium acetate) to form 3,4-dimethoxy-β-nitrostyrene.[4][14] This is followed by dehydration of the intermediate nitroalkanol.
-
Reduction: The resulting 3,4-dimethoxy-β-nitrostyrene is then reduced to this compound. This can be achieved using various reducing agents, with sodium borohydride being a common choice, often in the presence of a catalyst.[7][8]
Q2: Are there alternative synthetic routes to this compound from veratraldehyde?
A2: Yes, another notable route involves the formation of an oxime intermediate. Veratraldehyde can be converted to veratraldehyde oxime, which is then dehydrated to yield this compound. This method avoids the use of nitromethane.[15]
Q3: What are the key parameters to control for a high-yield Henry reaction?
A3: To maximize the yield of 3,4-dimethoxy-β-nitrostyrene, you should carefully control the following parameters:
-
Reactant Stoichiometry: Use an appropriate molar ratio of veratraldehyde, nitromethane, and the catalyst/base.
-
Temperature: Maintain the optimal reaction temperature to promote the reaction without causing degradation.
-
Reaction Time: Monitor the reaction to determine the optimal time for completion.
-
Water Removal: Actively remove water to shift the equilibrium towards the product.
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Nitromethane is flammable and toxic. Handle it in a well-ventilated fume hood.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.
-
Many of the solvents used are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Effect of Catalyst on the Henry Reaction of Aromatic Aldehydes with Nitromethane
| Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dimethoxybenzaldehyde | Ammonium Acetate | Acetic Acid | Reflux | 1 | - | [16] |
| Benzaldehyde | Ammonium Acetate | Nitromethane/Acetic Acid | Reflux | 1 | 98 | [16] |
| 3,4-Dimethoxybenzaldehyde | Ammonium Acetate | Acetic Acid | 50 | 2 | 50.5 | [2] |
| 3,4-Ethylenedioxybenzaldehyde | Ammonium Acetate | Acetic Acid | 50 | 2 | 72.5 | [2] |
Table 2: Comparison of Reducing Agents for the Conversion of β-Nitrostyrenes
| Substrate | Reducing System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,4-Dimethoxy-β-nitrostyrene | NaBH₄ / Aliquat 336 | Toluene/Water | 25 | 1.5 h | 97 | [17] |
| Substituted β-nitrostyrenes | NaBH₄ / CuCl₂ | - | 80 | 10-30 min | 62-83 | [8][9] |
| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄ | Isopropanol/Water | 20-50 | - | - | [7] |
| 3,4,5-Trimethoxy-β-nitrostyrene | NaBH₄ (4 molar equiv.) | - | - | - | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-dimethoxy-β-nitrostyrene via Henry Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine veratraldehyde (1 equivalent), nitromethane (1.5-3 equivalents), and ammonium acetate (0.8-1 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Heating: Heat the reaction mixture to reflux (around 90-100°C) with vigorous stirring.[16]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with water, and then recrystallize from a suitable solvent like ethanol or methanol to obtain pure 3,4-dimethoxy-β-nitrostyrene as yellow crystals.[18]
Protocol 2: Reduction of 3,4-dimethoxy-β-nitrostyrene to this compound
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend sodium borohydride (NaBH₄, 4 equivalents) in a mixture of ethyl acetate and ethanol at 10°C.
-
Substrate Addition: In a separate flask, dissolve 3,4-dimethoxy-β-nitrostyrene (1 equivalent) in ethyl acetate. Add this solution dropwise to the NaBH₄ suspension while maintaining the reaction temperature between 20-30°C.[7][11]
-
Reaction Time: Stir the reaction mixture for an additional 20-30 minutes after the addition is complete.
-
Quenching: Carefully quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a dilute solution of acetic acid to neutralize any remaining base.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from ethanol or methanol.
Visualizations
Caption: Synthetic pathway from Veratraldehyde to this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logical relationships of FAQ topics.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. Nitroaldol_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Reduction of substituted 2-phenylnitroethenes to 2-phenylnitroethanes with NaBH4 - Maybe the greatest way to make tar - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vbn.aau.dk [vbn.aau.dk]
- 10. 3,4,5-TMBA to TMA or M question , Hive Methods Discourse [chemistry.mdma.ch]
- 11. Improved NaBH4 reduction of nitrostyrenes to phenylnitroalkanes [designer-drug.com]
- 12. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Henry Reaction [organic-chemistry.org]
- 15. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 16. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Novel high-yielding C=C reduction of nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]
- 18. Organic Syntheses Procedure [orgsyn.org]
Stability and degradation of 3,4-Dimethoxyphenylacetonitrile
Technical Support Center: 3,4-Dimethoxyphenylacetonitrile
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.
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Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to 3,4-dimethoxyphenylacetamide, and then to 3,4-dimethoxyphenylacetic acid.[1][2][3][4][5] The rate of hydrolysis is dependent on pH and temperature.
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Oxidation: The electron-rich 3,4-dimethoxybenzene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents.[6][7][8] This can lead to the formation of various oxidation products and potential polymerization.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[9] It is stable under normal temperatures and pressures.[9]
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.
Q4: What are the signs of degradation in a sample of this compound?
A4: Physical signs of degradation can include a change in color from its typical white to off-white or yellow crystalline appearance, or a change in odor. For quantitative assessment, analytical techniques such as HPLC are necessary to detect the presence of degradation products like 3,4-dimethoxyphenylacetic acid.
Q5: Can this compound be stabilized in solution?
A5: The stability of this compound in solution depends on the solvent and pH. For optimal stability, use a neutral, aprotic solvent and protect the solution from light and high temperatures. Buffering the solution to a neutral pH can help minimize acid- or base-catalyzed hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield when using this compound as a starting material. | Degradation of the starting material due to improper storage or handling. | Verify the purity of your this compound using HPLC or melting point analysis before use. Ensure it has been stored under the recommended conditions. |
| Reaction conditions (e.g., pH, temperature) are promoting hydrolysis of the nitrile group. | If your reaction is sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere. If acidic or basic conditions are required, consider protecting the nitrile group or using milder conditions if possible. Monitor the reaction for the formation of 3,4-dimethoxyphenylacetic acid. | |
| The presence of oxidizing agents in the reaction mixture. | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. If necessary, purify solvents before use. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) of the reaction mixture. | Formation of degradation products. | Identify the unexpected peaks by comparing their retention times with standards of potential degradation products like 3,4-dimethoxyphenylacetamide and 3,4-dimethoxyphenylacetic acid. Mass spectrometry can also be used for identification. |
| Contamination of the sample or analytical column. | Run a blank analysis of the solvent to check for contamination. Clean the analytical column according to the manufacturer's instructions. | |
| Inconsistent results between experimental batches. | Variability in the purity of this compound. | Source your this compound from a reputable supplier and perform quality control on each new batch. |
| Inconsistent reaction setup or conditions. | Standardize all experimental parameters, including reaction time, temperature, and reagent addition rates. |
Quantitative Data Summary
| Condition | Expected Stability | Primary Degradation Product | Influencing Factors |
| Acidic pH (pH < 4) | Low | 3,4-Dimethoxyphenylacetic acid | Temperature, concentration of acid |
| Neutral pH (pH 6-8) | High | - | - |
| Basic pH (pH > 9) | Low | 3,4-Dimethoxyphenylacetic acid | Temperature, concentration of base |
| Elevated Temperature (> 50°C) | Moderate to Low | Varies depending on other conditions | Presence of water, oxygen, and catalysts |
| UV/Visible Light Exposure | Moderate | Potential for photoxidation products | Intensity and wavelength of light, presence of photosensitizers |
| Presence of Strong Oxidizing Agents | Very Low | Oxidized aromatic ring products | Nature and concentration of the oxidizing agent |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its primary hydrolysis product, 3,4-dimethoxyphenylacetic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 278 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase (initial conditions) or a suitable organic solvent like methanol or acetonitrile.
Protocol 2: Accelerated Stability Study
This protocol can be used to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in different media:
-
0.1 N HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N NaOH (basic condition)
-
3% Hydrogen Peroxide (oxidative condition)
-
-
Incubation:
-
For thermal stress, incubate aliquots of the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
For photostability, expose aliquots of the solutions to a calibrated light source (e.g., ICH option 2).
-
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis by the HPLC method described in Protocol 1.
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Data Evaluation: Calculate the percentage of this compound remaining and the percentage of major degradation products formed at each time point.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. Electrochemical oxidation of aromatic ethers. Part 6. Oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and attempted synthesis of 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Selective dehydrogenation (oxidation) of 3,4-dimethoxybenzyl alcohol by a non-heme iron lignin-peroxidase reaction mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Purification of 3,4-Dimethoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,4-Dimethoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, intermediates, and side-reactions. These may include:
-
Unreacted Starting Materials: Veratraldehyde is a common precursor and can be carried through if the initial reaction is incomplete.
-
Intermediates: The corresponding aldoxime, 3,4-dimethoxyphenylacetaldoxime, can be present if the dehydration step is not fully efficient.
-
Side-Products: Veratraldehyde cyanohydrin can form as a byproduct during the cyanohydrin reaction. Dimeric impurities, such as [4,5‑dimethoxy‑α‑(3,4‑dimethoxyphenyl)‑o‑tolyl]acetonitrile, have also been reported in similar syntheses.
-
Color Impurities: Crude this compound is often described as a yellow or brownish oil, indicating the presence of colored impurities.
Q2: What are the recommended primary purification methods for this compound?
A2: The most commonly cited and effective purification methods are:
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Recrystallization: This is the preferred method for removing most common impurities and for obtaining a high-purity crystalline product. Ethanol and methanol are frequently used as recrystallization solvents.
-
Distillation: Vacuum distillation can be used to purify the compound, particularly for removing non-volatile impurities.
-
Column Chromatography: This method is useful for separating impurities with similar polarities to the desired product.
Q3: My purified this compound is still a yellow oil and won't crystallize. What should I do?
A3: The yellow coloration indicates residual impurities. If the product fails to crystallize, it is likely due to a high impurity level or the presence of oily impurities that inhibit crystal formation. It is recommended to attempt a column chromatography purification step to remove these impurities before proceeding with recrystallization.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound should be a white to off-white crystalline solid.[1] The reported melting point is typically in the range of 62-65°C.[1][2]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of starting materials (e.g., Veratraldehyde) | Veratraldehyde is soluble in ethanol.[3][4] Ensure that the recrystallization solvent volume is optimized to keep the impurities dissolved in the mother liquor upon cooling. A second recrystallization may be necessary. |
| Co-crystallization of impurities | If impurities have very similar solubility profiles, consider using a different recrystallization solvent or a solvent-antisolvent system. Alternatively, pre-purify the crude material using column chromatography. |
| Product "oiling out" instead of crystallizing | This occurs when the solution is supersaturated at a temperature above the melting point of the compound. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Residual colored impurities | If the crystals are still colored, consider a charcoal treatment during the recrystallization process. Add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. |
Issue 2: Difficulty with Column Chromatography Separation
| Potential Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find a system that provides good separation between the product and impurities. |
| Product eluting too quickly or too slowly | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity (e.g., lower the percentage of ethyl acetate in hexanes). If it elutes too slowly, increase the polarity. |
| Tailing of the product spot | The compound may be interacting too strongly with the stationary phase. Adding a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can help to reduce tailing. |
Data Presentation
The following table summarizes representative data for the purification of this compound by recrystallization as reported in various synthetic procedures.
| Purification Method | Solvent | Initial State | Final State | Yield (%) | Purity (HPLC) | Reference |
| Recrystallization | Ethanol | Yellow Oil | White Solid | 85.24 | 99% | [1] |
| Recrystallization | Ethanol | Yellow Oil | White Solid | 76.33 | 99% | [5] |
| Recrystallization | Ethanol | Yellow Oil | White Solid | 68.23 | 98.7% | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Transfer the crude this compound (typically a yellow oil) to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the crude product completely with gentle heating and stirring.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution at reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or at -5°C for several hours can enhance crystal formation.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 3. glorywh.com [glorywh.com]
- 4. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dimethoxyphenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,4-dimethoxyphenylacetonitrile. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure a successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis route for this compound?
A1: A widely adopted, scalable, and safer route starts from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt. This method avoids the direct use of highly toxic cyanides with benzyl halides and is suitable for industrial production.[1] The synthesis proceeds in three main steps: decarboxylation to form an aldehyde, conversion to an aldoxime, and subsequent dehydration to the nitrile.[1][2][3]
Q2: Why is the purity of this compound important?
A2: The purity of this compound is critical as it is a key intermediate in the synthesis of various pharmaceuticals, most notably Verapamil, a calcium channel blocker.[4] Impurities can lead to side reactions and lower yields in subsequent steps, impacting the quality of the final active pharmaceutical ingredient (API).[4]
Q3: What are the main safety considerations for this synthesis?
A3: While this recommended protocol avoids highly toxic reagents like sodium cyanide for the nitrilation step, standard laboratory safety practices should be followed.[2] Toluene is a flammable solvent and should be handled in a well-ventilated fume hood. Potassium hydroxide is corrosive. All reagents should be handled with appropriate personal protective equipment (PPE).
Q4: Can the final product be purified by distillation?
A4: Yes, in addition to recrystallization, this compound can be purified by distillation under reduced pressure.[5] The boiling point is reported as 171-178 °C at 10 mm Hg.[5]
Experimental Workflow Overview
The synthesis is a three-step process starting from an epoxypropionic acid salt. Each step is followed by a workup to isolate the intermediate for the next stage.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Decarboxylation to 3,4-Dimethoxyphenylacetaldehyde [1][2]
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In a suitable reaction vessel, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 ml of purified water, and 100 ml of toluene.
-
Maintain the reaction temperature at 15°C and stir the mixture for 3 hours.
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After the reaction is complete, transfer the mixture to a separatory funnel and separate the toluene layer.
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Extract the aqueous layer with an additional 20 ml of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄. The resulting toluene solution of 3,4-dimethoxyphenylacetaldehyde is used directly in the next step.
Step 2: Aldoxime Formation to 3,4-Dimethoxyphenylacetaldoxime [1][2]
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from Step 1, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).
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Maintain the reaction temperature at 15°C and stir for 3 hours.
-
Add 100 ml of purified water and separate the toluene layer.
-
Extract the aqueous layer with 20 ml of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄. The resulting toluene solution containing 3,4-dimethoxyphenylacetaldoxime is used in the final step.
Step 3: Dehydration and Crystallization to this compound [1][2]
-
To the toluene solution of 3,4-dimethoxyphenylacetaldoxime from Step 2, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 ml of DMSO.
-
Reflux the mixture for 30 minutes.
-
After cooling, add 100 ml of purified water and adjust the pH to ~7 with glacial acetic acid.
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Separate the toluene layer and extract the aqueous layer with 20 ml of toluene.
-
Combine the toluene layers and wash with 100 ml of purified water.
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Dry the toluene solution over anhydrous MgSO₄ and concentrate to dryness under reduced pressure to obtain a yellow oil.
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Add 65 ml of absolute ethanol to the oil and induce crystallization at -5°C for 8 hours.
-
Filter the resulting white crystals and rinse with ice-cold ethanol to obtain pure this compound.
Data Presentation: Reaction Parameters
| Parameter | Step 1: Decarboxylation | Step 2: Aldoxime Formation | Step 3: Dehydration & Crystallization |
| Primary Reactant | 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt | 3,4-Dimethoxyphenylacetaldehyde | 3,4-Dimethoxyphenylacetaldoxime |
| Key Reagents | KH₂PO₄ | NaHCO₃, HONH₃Cl | KOH, TBAB, DMSO, Acetic Acid |
| Solvent | Toluene / Water | Toluene | Toluene / DMSO |
| Temperature | 15°C[2][3] | 15°C[2][3] | Reflux (Toluene), then -5°C |
| Reaction Time | 3 hours[2][3] | 3 hours[2][3] | 30 minutes (reflux), 8 hours (crystallization) |
| Expected Purity (HPLC) | 99.2% (aldehyde in solution)[2] | 99.3% (aldoxime in solution)[2] | 99% (final solid)[2] |
| Expected Yield | (Intermediate) | (Intermediate) | 85.24%[2] |
| Physical Appearance | Toluene Solution | Toluene Solution | White Crystalline Solid[5] |
| Melting Point | N/A | N/A | 63°C - 65°C[2][3] |
Troubleshooting Guide
Low Yield or Incomplete Reaction
Q: The yield of the final product is significantly lower than the expected 85%. What are the likely causes?
A: Low yield can originate from any of the three steps. Systematically check the following:
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Step 1 (Decarboxylation): Incomplete conversion of the starting epoxypropionic acid salt. Verify the quality and molar ratio of KH₂PO₄. Ensure the reaction temperature was maintained at 15°C, as higher temperatures may cause side reactions.
-
Step 2 (Aldoxime Formation): The aldehyde intermediate may not have fully converted to the oxime. Ensure the hydroxylamine hydrochloride and sodium bicarbonate were added in the correct stoichiometry. The reaction is sensitive to pH.
-
Step 3 (Dehydration): This is a critical step. Inefficient dehydration or side reactions are common causes of low yield. The use of a phase-transfer catalyst (TBAB) is crucial for driving the reaction to completion.[2] Ensure the reflux was maintained for the full 30 minutes. Losses can also occur during crystallization if the solution is not cooled sufficiently or for long enough.
Caption: Troubleshooting logic for addressing low product yield.
Product Purity Issues
Q: The final product is an off-white or yellow solid, and the melting point is broad. What impurities might be present?
A: An off-color and broad melting point indicate impurities. Potential sources include:
-
Unreacted Aldoxime: If the dehydration in Step 3 was incomplete, the final product will be contaminated with the aldoxime intermediate. This can be addressed by optimizing the dehydration conditions (e.g., ensuring the activity of the base and phase-transfer catalyst).
-
Side Products from Dehydration: Under certain conditions, especially with strong acids, aldoximes can undergo a Beckmann rearrangement to form amides instead of nitriles.[3] The described method uses a strong base (KOH) to favor nitrile formation. Ensure the pH is not acidic during the dehydration step.
-
Residual Solvents: The yellow oil obtained after solvent evaporation must be thoroughly dried.[2] Inadequate drying can lead to residual toluene or DMSO being trapped in the crystals, lowering the melting point.
-
Purification: The crystallization process is key to achieving high purity. Ensure absolute ethanol is used and that the solution is cooled slowly to -5°C to allow for proper crystal formation. Rinsing with ice-cold ethanol is critical to wash away soluble impurities without dissolving the product.[2]
Q: The product appears oily even after crystallization. What is the cause?
A: An oily product suggests incomplete crystallization or the presence of low-melting impurities.
-
Insufficient Cooling: Ensure the crystallization mixture reaches and is maintained at -5°C for at least 8 hours.[2]
-
Incorrect Solvent: The protocol specifies absolute ethanol. Using ethanol with a higher water content can impede crystallization and result in an oily product.
-
Concentration: The concentration of the product in the crystallization solvent is important. If too much ethanol is added, the solution may not be saturated enough to crystallize effectively. If this is suspected, carefully evaporate some of the ethanol and attempt to recrystallize.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3,4-Dimethoxyphenylacetonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dimethoxyphenylacetonitrile. The focus is on the catalytic hydrogenation to produce 2-(3,4-dimethoxyphenyl)ethylamine, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of this compound to the corresponding primary amine?
A1: The most common and economically viable method for reducing nitriles to primary amines is catalytic hydrogenation.[1] Group 10 metals are frequently used as catalysts, with Raney Nickel being a popular choice due to its effectiveness and relatively low cost.[1][2] Other effective catalysts include Palladium on carbon (Pd/C), Platinum Dioxide (PtO₂), and Rhodium on alumina (Rh/Al₂O₃).[1][3]
Q2: What are the main advantages and disadvantages of using Raney Nickel for this reduction?
A2: Raney Nickel is a versatile and widely used catalyst for nitrile reduction.[4]
-
Advantages: It is highly active, relatively inexpensive, and can be used under mild conditions.[2][5] Systems like Raney Ni/KBH₄ in ethanol can achieve high yields of the primary amine with only trace amounts of secondary or tertiary amine byproducts.[5][6] It can also be used in transfer hydrogenation with hydrogen donors like 2-propanol.[4]
-
Disadvantages: Raney Nickel can be pyrophoric, especially after use when dry, requiring careful handling.[2] It may also exhibit lower selectivity compared to some noble metal catalysts under certain conditions, and catalyst poisoning can be an issue.[7]
Q3: When should a researcher consider using a noble metal catalyst like Palladium (Pd) or Rhodium (Rh)?
A3: Noble metal catalysts are excellent alternatives, particularly when high selectivity and efficiency are critical.
-
Palladium (Pd): Palladium on carbon (Pd/C) is a common choice for various hydrogenations.[8] For nitrile reductions, it can be effective, but may sometimes require harsher conditions or specific additives to prevent side reactions.[8][9] Pearlman's catalyst, Pd(OH)₂/C, is a more active form that can be useful when standard Pd/C fails.[8]
-
Rhodium (Rh): Rhodium on a support like alumina is a highly efficient and selective catalyst for the hydrogenation of nitriles to primary amines, often minimizing the formation of secondary amines.[3][10] It can operate under controlled conditions and is particularly valuable when substrate sensitivity is a concern.[10]
Q4: What are the primary side reactions during the catalytic hydrogenation of nitriles, and how can they be minimized?
A4: The main challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines.[1][5] This occurs when the intermediate imine reacts with the newly formed primary amine product.[1][5]
-
Mechanism:
-
R-C≡N + H₂ → R-CH=NH (Imine intermediate)
-
R-CH=NH + H₂ → R-CH₂-NH₂ (Primary amine)
-
R-CH=NH + R-CH₂-NH₂ → (R-CH₂)₂NH + NH₃ (Secondary amine formation)[1]
-
-
Minimization Strategies:
-
Catalyst Choice: Selecting a highly selective catalyst like Rhodium can suppress side reactions.[3][10]
-
Reaction Conditions: Adjusting solvent, pH, temperature, and hydrogen pressure is crucial.[1] For instance, performing the reaction in an acidic medium can protonate the amine, preventing it from attacking the imine intermediate.[11]
-
Additives: The presence of ammonia is sometimes used to shift the equilibrium away from secondary amine formation.
-
Q5: How do reaction parameters like solvent, temperature, and pressure influence the reaction?
A5: The choice of reaction parameters significantly impacts yield, selectivity, and reaction rate.[1]
-
Solvent: Polar solvents like ethanol and methanol are commonly used and generally effective.[5][8] The choice of solvent can also affect the solubility of the substrate and the catalyst's activity.[7]
-
Temperature: For aromatic nitriles using a Raney Ni/KBH₄ system, a slightly elevated temperature (e.g., 50°C) can improve yields compared to room temperature.[6] However, excessively high temperatures can promote side reactions or catalyst sintering.[11]
-
Pressure: Higher hydrogen pressure generally increases the reaction rate but may also lead to over-reduction, such as hydrogenation of the aromatic ring, if not carefully controlled.[11][12] Reactions are often run at pressures ranging from atmospheric to several MPa.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Diagnostic Check(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst.[7][8] 2. Insufficient hydrogen pressure or poor mixing. 3. Impurities in starting material or solvent.[8] | 1. Test the catalyst with a known standard reaction. Check for visual changes (clumping, color change). 2. Verify pressure gauge accuracy and ensure vigorous stirring.[8] 3. Analyze starting materials and solvent for purity (e.g., via GC-MS, NMR). | 1. Use a fresh batch of catalyst or regenerate the existing one if possible.[8][11] Consider pre-hydrogenating the catalyst.[14] 2. Increase hydrogen pressure within safe limits. Improve agitation.[12] 3. Purify the starting material and use anhydrous, high-purity solvents. |
| Poor Selectivity (High levels of secondary/tertiary amines) | 1. Reaction conditions favor imine-amine coupling.[1] 2. Catalyst is not selective. 3. Low hydrogen concentration on the catalyst surface. | 1. Monitor reaction profile (TLC, GC) to observe intermediate buildup. 2. Compare results with literature for the chosen catalyst. 3. Check for leaks in the hydrogenation apparatus. | 1. Modify conditions: use a more polar or acidic solvent (e.g., acetic acid), lower the temperature, or add ammonia.[1][11] 2. Switch to a more selective catalyst, such as Rh/Al₂O₃.[3] 3. Ensure a constant and sufficient supply of hydrogen. |
| Catalyst Deactivation | 1. Poisoning: The nitrogen atom of the reactant or product strongly adsorbs to active sites.[11] 2. Fouling: Deposition of byproducts or polymers on the catalyst surface.[11] 3. Sintering: Thermal degradation leading to loss of active surface area.[11] | 1. A sharp drop in activity suggests poisoning. 2. A gradual decrease in activity may indicate fouling.[11] Visually inspect the catalyst. 3. Analyze the used catalyst via TEM or XRD to check for increased metal particle size.[11] | 1. Perform the reaction in an acidic medium to protonate the nitrogen atoms.[11] 2. Implement a catalyst regeneration protocol involving solvent washes.[11] 3. Avoid excessive temperatures during reaction and regeneration. Sintering is often irreversible.[11] |
| Reduction of Aromatic Ring | 1. Reaction conditions are too harsh (high pressure/temperature).[7] 2. Catalyst is too aggressive (e.g., Rhodium under forcing conditions). | 1. Analyze the product mixture by NMR or GC-MS for saturated ring structures. | 1. Reduce hydrogen pressure and/or temperature.[11] 2. Switch to a less aggressive catalyst, such as Pd/C, or add a catalyst moderator. |
Data on Catalyst Performance
Table 1: Comparison of Catalytic Systems for Nitrile Reduction
| Catalyst System | Substrate Type | Solvent | Temperature | Yield of Primary Amine | Key Observations | Reference(s) |
| Raney Ni / KBH₄ | Aromatic Nitriles | Dry Ethanol | 50 °C | Good to Excellent (up to 93%) | Mild conditions, minimal secondary/tertiary amines formed.[5][6] | [5][6] |
| Raney Ni / 2-Propanol | Aliphatic Nitriles | 2-Propanol + 2% KOH | Reflux | Excellent | Effective for aliphatic nitriles; aromatic nitriles were unreactive under these conditions.[4] | [4] |
| Rhodium / Alumina | Adiponitrile | Not specified | 72 - 92 °C | High Selectivity | Highly dispersed rhodium is very selective for primary amine formation.[3] | [3] |
| Palladium / Carbon | General | Polar (MeOH, EtOH) | Varies | Varies | Standard catalyst; activity can be enhanced with additives or by using Pd(OH)₂/C.[8] | [8] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound using Raney Nickel
This protocol is a generalized procedure based on common laboratory practices for nitrile reduction.[5][6]
Materials:
-
This compound
-
Raney Nickel (commercially available, as a slurry in water or ethanol)
-
Anhydrous Ethanol
-
Hydrogen Gas (high purity)
-
Standard hydrogenation apparatus (e.g., Parr shaker or flask with H₂ balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Vessel Preparation: Add this compound (1 equivalent) and anhydrous ethanol to a suitable hydrogenation vessel.
-
Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney Nickel catalyst (typically 5-10% by weight relative to the substrate). The catalyst should be added as a slurry to prevent ignition.
-
Hydrogenation: Evacuate the inert gas and replace it with hydrogen. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction may be gently heated if required.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: Do not allow the filtered catalyst cake to dry in the air as it may be pyrophoric.[2] Quench the filter cake immediately with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(3,4-dimethoxyphenyl)ethylamine, which can be purified further if necessary.
Protocol 2: Preparation of Raney Nickel from Ni-Al Alloy
This procedure describes the activation of the nickel-aluminum alloy.[6]
Materials:
-
Nickel-Aluminum alloy (50% Ni:50% Al)
-
Sodium Hydroxide (NaOH) aqueous solution (e.g., 6 M)
-
Oxygen-free distilled water
-
Absolute ethanol
Procedure:
-
In a fume hood, slowly and in small portions, add the Ni-Al alloy (10 g) to a stirred 6 M NaOH solution (50 mL). The reaction is highly exothermic and produces hydrogen gas.
-
After the initial vigorous reaction subsides, stir the mixture at 50°C for approximately 90 minutes to ensure complete digestion of the aluminum.
-
Allow the gray/black nickel catalyst to settle, then carefully decant the supernatant.
-
Wash the catalyst repeatedly with oxygen-free distilled water until the washings are neutral (pH ~7).
-
Perform several final washes with absolute ethanol to remove water.
-
Store the active Raney Nickel catalyst under absolute ethanol in an airtight container to prevent oxidation and loss of activity.[6]
Visualizations
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 14. arkat-usa.org [arkat-usa.org]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 3,4-Dimethoxyphenylacetonitrile
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-Dimethoxyphenylacetonitrile and compares it with structurally related alternatives. The information is intended for researchers, scientists, and professionals in drug development to aid in structural elucidation and purity assessment.
1H NMR Spectral Data Comparison
The 1H NMR spectrum is a powerful tool for determining the structure of organic molecules. Below is a comparison of the spectral data for this compound and two related compounds: 3,4-Dimethoxybenzyl alcohol and Veratraldehyde. These alternatives were chosen to illustrate the effect of the functional group attached to the 3,4-dimethoxyphenyl moiety on the chemical shifts of the protons.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Aromatic Protons (H-2, H-5, H-6) | 6.81 - 6.86 | Multiplet | 3H |
| Methoxy Protons (-OCH₃) | 3.87 - 3.88 | Singlet | 6H | |
| Methylene Protons (-CH₂CN) | 3.69 | Singlet | 2H | |
| 3,4-Dimethoxybenzyl alcohol | Aromatic Protons | 6.83 - 6.94 | Multiplet | 3H |
| Methylene Protons (-CH₂OH) | 4.58 | Singlet | 2H | |
| Methoxy Protons (-OCH₃) | 3.88 | Singlet | 6H | |
| Hydroxyl Proton (-OH) | ~1.8 (variable) | Singlet (broad) | 1H | |
| Veratraldehyde | Aldehyde Proton (-CHO) | 9.83 | Singlet | 1H |
| Aromatic Protons | 7.41 - 7.44 | Multiplet | 2H | |
| Aromatic Proton | 6.98 | Doublet | 1H | |
| Methoxy Protons (-OCH₃) | 3.94 | Singlet | 6H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The data clearly shows how the electron-withdrawing or -donating nature of the functional group influences the chemical environment of the protons. For instance, the aldehyde group in Veratraldehyde causes a significant downfield shift of the aromatic protons compared to the other two compounds.
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic compound like this compound.
Objective: To obtain a high-resolution 1H NMR spectrum for structural analysis.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Compound of interest (e.g., this compound)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into the NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube.[1]
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp signals.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), spectral width, and relaxation delay.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[2]
-
Integrate the peaks to determine the relative ratios of the different types of protons.[1]
-
Analyze the chemical shifts, splitting patterns, and integration values to assign the peaks to the corresponding protons in the molecule.
-
Visualizations
Diagram 1: Chemical Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled, corresponding to the signals observed in the 1H NMR spectrum.
Caption: Structure of this compound with proton environments.
Diagram 2: General Workflow for 1H NMR Spectrum Analysis
This flowchart outlines the key stages involved in the analysis of a 1H NMR spectrum, from initial sample preparation to the final structural determination.
References
A Comparative Guide to the Spectroscopic Characterization of 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 13C NMR and Alternative Analytical Techniques
In the structural elucidation of organic compounds, particularly in the pharmaceutical and drug development sectors, unambiguous characterization is paramount. 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, serves as an excellent case study for comparing the efficacy of different analytical techniques. This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods—Proton (1H) NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—in the characterization of this compound.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key information obtained from each analytical technique for this compound, offering a quick reference for researchers to select the most appropriate method for their needs.
| Analytical Technique | Key Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Number of unique carbon atoms, chemical environment of each carbon (hybridization, neighboring groups). | Provides a direct count of non-equivalent carbons, excellent for skeletal structure determination. | Relatively low sensitivity, longer acquisition times. |
| 1H NMR Spectroscopy | Number of unique proton environments, chemical shifts, signal splitting (J-coupling), and integration (proton count). | High sensitivity, provides detailed information on the electronic environment and connectivity of protons. | Can have overlapping signals in complex molecules. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C≡N, C-O, aromatic C=C). | Fast, non-destructive, excellent for identifying functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), and fragmentation patterns. | Extremely sensitive, provides direct information on molecular mass and can help in elucidating the structure through fragmentation. | Isomeric compounds can be difficult to distinguish without tandem MS. |
In-Depth Spectroscopic Data
13C NMR Spectroscopy
The 13C NMR spectrum provides a definitive carbon footprint of the molecule. For this compound (C₁₀H₁₁NO₂), ten distinct carbon signals are expected, and a predicted spectrum allows for the assignment of each resonance.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment | Carbon Type |
| ~149.5 | C-4 (Aromatic) | Quaternary |
| ~148.8 | C-3 (Aromatic) | Quaternary |
| ~122.7 | C-1 (Aromatic) | Quaternary |
| ~121.2 | C-6 (Aromatic) | Tertiary (CH) |
| ~117.8 | C≡N (Nitrile) | Quaternary |
| ~112.3 | C-5 (Aromatic) | Tertiary (CH) |
| ~111.7 | C-2 (Aromatic) | Tertiary (CH) |
| ~55.9 | -OCH₃ | Primary (CH₃) |
| ~55.8 | -OCH₃ | Primary (CH₃) |
| ~22.5 | -CH₂- | Secondary (CH₂) |
Note: These are predicted chemical shifts. Experimental values may vary slightly depending on the solvent and concentration.
Alternative Analytical Methods
1H NMR Spectroscopy
The 1H NMR spectrum offers complementary information about the proton environments in the molecule.
Table 2: 1H NMR Spectral Data for this compound in CDCl₃ [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.81 - 6.86 | Multiplet | 3H | Aromatic protons (H-2, H-5, H-6) |
| 3.87 - 3.88 | Singlet | 6H | Methoxyl protons (-OCH₃) |
| 3.69 | Singlet | 2H | Methylene protons (-CH₂-) |
FT-IR Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2250 | C≡N stretch | Nitrile |
| ~3000-2850 | C-H stretch | Aromatic and Aliphatic |
| ~1600, ~1520, ~1460 | C=C stretch | Aromatic Ring |
| ~1260, ~1030 | C-O stretch | Aryl ether |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the structure.
Table 4: Mass Spectrometry Data for this compound [2]
| m/z | Relative Intensity | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 162 | Moderate | [M - CH₃]⁺ |
| 107 | Moderate | [M - CH₃ - HCN - CO]⁺ |
| 94 | Low | [M - CH₃ - HCN - CO - CH]⁺ |
Experimental Protocols
Reproducible and high-quality data are contingent on standardized experimental procedures. The following are generalized protocols for the acquisition of the presented data.
1. NMR Spectroscopy (1H and 13C)
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
2. FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean KBr pellet/salt plate.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source.
-
The standard EI energy is 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the structural characterization of an organic compound like this compound, highlighting the complementary roles of the discussed analytical techniques.
Caption: A logical workflow for the structural characterization of an organic compound.
References
A Comparative Guide to the Analytical Fragmentation Pattern of 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3,4-Dimethoxyphenylacetonitrile. The primary focus is on its mass spectrometry fragmentation pattern, with a comparative analysis of alternative techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Mass Spectrometry (MS) Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification.
The molecular ion peak ([M]⁺) is observed at m/z 177, consistent with its molecular weight. The fragmentation is dominated by cleavages influenced by the methoxy and benzyl cyanide functionalities.
Key Fragmentation Ions:
| m/z | Proposed Fragment | Relative Abundance |
| 177 | [M]⁺ | High |
| 162 | [M-CH₃]⁺ | Moderate |
| 136 | [M-CH₃CN]⁺ or [M-CH₂CN+H]⁺ | Low |
| 107 | [C₇H₇O]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Low |
The proposed fragmentation pathway begins with the loss of a methyl radical from one of the methoxy groups, leading to the stable ion at m/z 162. Subsequent fragmentations involve the loss of the acetonitrile group and cleavages around the aromatic ring, resulting in the other observed ions.
Comparison of Analytical Techniques
While GC-MS is highly effective for the identification of this compound, other analytical techniques offer advantages in terms of quantification, structural elucidation, and ease of use. The following table provides a comparison of GC-MS with HPLC, NMR, and FTIR.
| Parameter | GC-MS | HPLC-UV | ¹H NMR | FTIR |
| Principle | Separation by volatility, ionization, and mass-to-charge ratio detection. | Separation by differential partitioning between a liquid mobile phase and a solid stationary phase. | Nuclear spin transitions in a magnetic field. | Vibrational transitions of molecular bonds upon IR absorption. |
| Primary Use | Identification and Quantification | Quantification and Purity Assessment | Structural Elucidation | Functional Group Identification |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL) | High (mg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Moderate (µg/mL) | High (mg/mL) | High (mg/mL) |
| Linearity (R²) | >0.99 | >0.99 | Not typically used for quantification | Limited quantitative application |
| Sample Preparation | Can require derivatization for non-volatile samples. | Simple dissolution and filtration. | Dissolution in a deuterated solvent. | Minimal, can be analyzed neat or as a solution. |
| Instrumentation Cost | High | Moderate to High | Very High | Low to Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) with UV Detection
As this compound is a known impurity of Verapamil, HPLC methods developed for Verapamil can be adapted.[1][2]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The characteristic signals for the methoxy protons, methylene protons, and aromatic protons can be used for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal or dissolve it in a suitable solvent and cast a thin film.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹. The characteristic nitrile (C≡N) stretching vibration around 2250 cm⁻¹ is a key diagnostic peak.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound.
References
A Comparative Guide to the Synthesis of 3,4-Dimethoxyphenylacetonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,4-Dimethoxyphenylacetonitrile, a crucial building block for pharmaceuticals like Verapamil, can be synthesized through various routes. This guide provides an objective comparison of the most common synthetic pathways, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research and development needs.
Comparison of Key Performance Indicators
The selection of a synthesis route often depends on a balance of factors including yield, reaction complexity, cost, and scalability. The following table summarizes the quantitative data for three primary methods of synthesizing this compound.
| Parameter | Route 1: From Epoxy Salt | Route 2: From Veratryl Chloride | Route 3: From Veratraldehyde |
| Starting Material | 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt | 3,4-Dimethoxybenzyl chloride (Veratryl chloride) | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
| Overall Yield | 85.24%[1][2] | ~85% (industrial); 71-75% (lab)[3] | Not explicitly reported, but involves steps from Route 1 |
| Number of Steps | 3 | 1 | 3 |
| Key Reagents | KH₂PO₄, NaHCO₃, HONH₃Cl, KOH, TBAB | NaCN or KCN, N,N-dialkyl cyclohexylamine | NaBH₄ (or other reducing agent), PBr₃ (or other halogenating agent), NaCN |
| Reaction Time | ~6.5 hours + crystallization | Not specified, but noted to be long on an industrial scale without catalyst[3] | Variable depending on specific protocols for each step |
| Purity (HPLC) | 99%[1][2] | ~95%[3] | Not explicitly reported |
| Scalability | Suitable for industrial production[1] | Improved for industrial scale with catalyst[3] | Potentially suitable for large scale |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are the methodologies for the key synthesis routes.
Route 1: Synthesis from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt
This three-step synthesis proceeds via decarboxylation to form an aldehyde, followed by the formation of an aldoxime, and subsequent dehydration to the nitrile.[1]
Step 1: Decarboxylation to 3,4-Dimethoxyphenylacetaldehyde
-
In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.[2][4]
-
Maintain the reaction temperature at 15°C and stir for 3 hours.[2][4]
-
After the reaction, separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[2][4]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde (HPLC purity: 99.2%).[2]
Step 2: Formation of 3,4-Dimethoxyphenylacetaldoxime
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[2][4]
-
Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[2][4]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime (HPLC purity: 99.3%).[2]
Step 3: Dehydration to this compound
-
To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[2][4]
-
After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.[2][4]
-
Separate the toluene layer and extract the aqueous layer with 20ml of toluene. Combine the toluene layers and wash with 100ml of purified water.[4]
-
Dry the toluene solution over anhydrous MgSO₄ and concentrate to dryness under reduced pressure to obtain a yellow oil.[2][4]
-
Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours. Filter and rinse with ice ethanol to obtain 30.2g of this compound as a white solid (Yield: 85.24%, HPLC purity: 99%).[2]
Route 2: Synthesis from 3,4-Dimethoxybenzyl chloride (Veratryl Chloride)
This method involves the direct cyanidation of veratryl chloride. An improved process for industrial application utilizes a phase-transfer catalyst to enhance the reaction rate and yield.[3]
-
Prepare an aqueous solution of sodium cyanide.
-
In a separate vessel, dissolve 3,4-dimethoxybenzyl chloride in a water-immiscible solvent such as monochlorobenzene or toluene.
-
Heat the aqueous sodium cyanide solution containing N,N-dimethyl cyclohexylamine to its reflux temperature.
-
Add the solution of 3,4-dimethoxybenzyl chloride to the refluxing cyanide solution.
-
Maintain the resulting mixture at its reflux temperature for the duration of the reaction.
-
Upon completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and then concentrate under reduced pressure to isolate the crude product.
-
The product can be further purified by distillation or recrystallization to yield this compound with a purity of approximately 95% and a yield of about 85%.[3]
Route 3: Synthesis from 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
This route typically involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to a halide and subsequent cyanidation.
Step 1: Reduction to 3,4-Dimethoxybenzyl alcohol (Veratryl Alcohol)
-
Dissolve veratraldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain veratryl alcohol.
Step 2: Conversion to 3,4-Dimethoxybenzyl bromide
-
Dissolve the veratryl alcohol in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise.
-
Allow the reaction to proceed at room temperature.
-
Upon completion, carefully pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer and concentrate to yield 3,4-dimethoxybenzyl bromide.
Step 3: Cyanation to this compound
-
Follow the procedure outlined in Route 2, using the 3,4-dimethoxybenzyl bromide prepared in the previous step as the starting material.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for the synthesis of this compound from an epoxy salt.
Caption: Direct cyanidation of 3,4-Dimethoxybenzyl chloride to the target nitrile.
Caption: Multi-step synthesis of this compound starting from veratraldehyde.
References
- 1. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 2. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3,4-Dimethoxyphenylacetonitrile: Alternative Reagents to Sodium Cyanide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Pharmaceutical Intermediate
The synthesis of 3,4-dimethoxyphenylacetonitrile, a crucial intermediate in the manufacturing of several pharmaceuticals, including Verapamil, has traditionally relied on the use of highly toxic sodium cyanide. Growing safety and environmental concerns necessitate the exploration of safer and more sustainable synthetic routes. This guide provides a comprehensive comparison of alternative reagents to sodium cyanide, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the traditional sodium cyanide method and three promising alternatives for the synthesis of this compound.
| Method | Starting Material | Cyanating Reagent | Catalyst/Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Traditional Cyanide Synthesis | 3,4-Dimethoxybenzyl chloride | Sodium Cyanide (NaCN) | Phase Transfer Catalyst (optional) | Benzene/Water | Reflux | Several hours | 71-75[1] |
| Cyanide-Free Aldoxime Dehydration | 3,4-Dimethoxyphenylacetaldehyde | Hydroxylamine hydrochloride, then dehydration | KOH, Tetrabutylammonium bromide (TBAB) | Toluene, DMSO | Reflux | 30 minutes | 85.24[2][3] |
| Trimethylsilyl Cyanide (TMSCN) Method | 3,4-Dimethoxybenzyl alcohol | Trimethylsilyl cyanide (TMSCN) | Indium(III) bromide (InBr₃) | Dichloromethane | Room Temp. | 5-30 minutes | 46-99 (general for benzylic alcohols)[4][5] |
| Potassium Ferricyanide Method | 3,4-Dimethoxybenzyl chloride | Potassium Ferricyanide (K₄[Fe(CN)₆]) | Palladium(II) acetate/PPh₃ | Acetonitrile/Water | 70 | Not specified | up to 88 (general for benzyl chlorides)[6] |
Experimental Protocols
Traditional Synthesis using Sodium Cyanide
This method involves the nucleophilic substitution of a halide with a cyanide ion.
Starting Material: 3,4-Dimethoxybenzyl chloride
Reagents: Sodium cyanide (NaCN), optional phase transfer catalyst.
Procedure: A solution of 3,4-dimethoxybenzyl chloride in an organic solvent such as benzene is added to an aqueous solution of sodium cyanide.[1] The biphasic mixture is heated to reflux for several hours. The use of a phase-transfer catalyst can improve the reaction rate. After completion, the organic layer is separated, washed, and the solvent is removed to yield the product.
Safety Note: Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide gas.
Cyanide-Free Synthesis via Aldoxime Dehydration
This two-step, one-pot procedure avoids the use of any free cyanide salts.[2][3]
Starting Material: 3,4-Dimethoxyphenylacetaldehyde
Reagents: Hydroxylamine hydrochloride (HONH₂·HCl), Sodium bicarbonate (NaHCO₃), Potassium hydroxide (KOH), Tetrabutylammonium bromide (TBAB).
Step 1: Aldoxime Formation
-
To a solution of 3,4-dimethoxyphenylacetaldehyde in toluene, add sodium bicarbonate and hydroxylamine hydrochloride.
-
Stir the reaction mixture at 15°C for 3 hours.
-
Add water and separate the toluene layer containing the 3,4-dimethoxyphenylacetaldoxime.
Step 2: Dehydration to Nitrile
-
To the toluene solution of the aldoxime, add potassium hydroxide, tetrabutylammonium bromide (TBAB), and DMSO.
-
Heat the mixture to reflux for 30 minutes.
-
After cooling, add water and adjust the pH to 7 with glacial acetic acid.
-
Separate the toluene layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound. The crude product can be further purified by crystallization from ethanol.
Direct Cyanation of Alcohol using Trimethylsilyl Cyanide (TMSCN)
This method allows for the direct conversion of a benzylic alcohol to the corresponding nitrile under mild conditions.[4][5]
Starting Material: 3,4-Dimethoxybenzyl alcohol
Reagents: Trimethylsilyl cyanide (TMSCN), Indium(III) bromide (InBr₃).
Procedure:
-
To a solution of 3,4-dimethoxybenzyl alcohol in dichloromethane, add 5-10 mol% of Indium(III) bromide.
-
To this mixture, add trimethylsilyl cyanide (TMSCN).
-
Stir the reaction at room temperature for 5-30 minutes.
-
Upon completion, the reaction is quenched, and the product is isolated through standard work-up procedures.
Safety Note: Trimethylsilyl cyanide is volatile and toxic. It readily hydrolyzes to release hydrogen cyanide. This procedure must be performed in a well-ventilated fume hood.
Palladium-Catalyzed Cyanation with Potassium Ferricyanide
This method utilizes a non-toxic and inexpensive cyanide source in a palladium-catalyzed cross-coupling reaction.[6]
Starting Material: 3,4-Dimethoxybenzyl chloride
Reagents: Potassium Ferricyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃).
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 3,4-dimethoxybenzyl chloride, potassium ferricyanide, palladium(II) acetate, and triphenylphosphine.
-
Add a solvent system such as acetonitrile/water.
-
Heat the reaction mixture to 70°C and stir until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is worked up by extraction and purification to yield the desired nitrile.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed reaction mechanisms for the synthesis of this compound using the alternative reagents.
Caption: Cyanide-Free Aldoxime Dehydration Pathway.
Caption: TMSCN Cyanation Pathway.
Caption: Potassium Ferricyanide Cyanation Pathway.
Conclusion
The development of alternative reagents to sodium cyanide for the synthesis of this compound offers significant advantages in terms of safety and environmental impact. The cyanide-free aldoxime dehydration method stands out for its high yield and operational simplicity, making it a strong candidate for industrial applications.[2][3] The use of trimethylsilyl cyanide provides a rapid and mild route from the corresponding alcohol, demonstrating high efficiency for a broad range of benzylic substrates.[4][5] The palladium-catalyzed cyanation with potassium ferricyanide presents a promising green alternative by employing a non-toxic cyanide source, although further optimization for specific substrates may be required.[6] The choice of the optimal synthetic route will depend on factors such as substrate availability, scale of production, and specific safety and environmental considerations. This guide provides the necessary data and protocols to facilitate an informed decision-making process for researchers and professionals in the field.
References
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 4. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficacy in Reactions of 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
3,4-Dimethoxyphenylacetonitrile is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the calcium channel blocker Verapamil. The efficiency of its conversion to downstream products is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts in two key reactions of this compound: C-alkylation and reductive amination/hydrogenation, supported by experimental data from analogous systems where direct comparative data is limited.
C-Alkylation via Phase-Transfer Catalysis
The C-alkylation of this compound is a crucial step in the synthesis of Verapamil and other complex molecules. Phase-transfer catalysis (PTC) is a widely employed methodology for this transformation, facilitating the reaction between the water-soluble base and the organic-soluble arylacetonitrile. The choice of the phase-transfer catalyst significantly impacts the reaction efficiency.
Data Presentation: Comparison of Phase-Transfer Catalysts for Arylacetonitrile Alkylation
While direct comparative studies for this compound are not extensively documented, the following table summarizes typical yields for the C-alkylation of a closely related compound, phenylacetonitrile, providing valuable insights into catalyst performance.
| Catalyst Type | Catalyst Example | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Benzyl Chloride | 50% aq. NaOH | Toluene | Room Temp. | 2 | 95 | [1] |
| Quaternary Ammonium Salt | Aliquat® 336 | Benzyl Chloride | 50% aq. NaOH | Toluene | Room Temp. | 1.5 | 98 | [1] |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide | Benzyl Chloride | 50% aq. NaOH | Toluene | Room Temp. | 2 | 94 | [1] |
Note: The data presented is for the benzylation of phenylacetonitrile and serves as a representative comparison of catalyst efficacy.
Experimental Protocol: C-Alkylation of Hydantoins under Phase-Transfer Catalysis
This protocol for the C5-selective alkylation of hydantoins provides a general framework that can be adapted for the alkylation of this compound.[2]
Materials:
-
Hydantoin substrate (0.25 mmol)
-
Tetrabutylammonium bromide (TBAB) (2 mol %)
-
Toluene (0.3 mL)
-
50% w/w aqueous potassium hydroxide (KOH) (0.2 mL)
-
Electrophile (alkylating agent) (0.75 mmol, 3 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of the hydantoin in toluene, add the specified amount of TBAB.
-
Add the aqueous KOH solution, followed by the addition of the electrophile at room temperature.
-
Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed (monitored by TLC).
-
Upon completion, dilute the reaction with water (10 mL) and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Experimental Workflow: C-Alkylation of this compound
Caption: Workflow for the phase-transfer catalyzed C-alkylation.
Reductive Amination & Hydrogenation
The conversion of the nitrile group in this compound to a primary amine, 2-(3,4-dimethoxyphenyl)ethylamine, is a fundamental transformation in the synthesis of various bioactive molecules.[3] This can be achieved through catalytic hydrogenation or reductive amination. The choice of catalyst is crucial for achieving high yield and selectivity.
Data Presentation: Comparison of Catalysts for Nitrile Hydrogenation
Direct comparative data for the hydrogenation of this compound is scarce. The following table presents data for the gas-phase hydrogenation of acetonitrile, offering insights into the selectivity of different palladium-based catalysts.[4]
| Catalyst | Support | Reaction Temperature (°C) | Conversion (%) | Selectivity to Primary Amine (%) | Selectivity to Secondary Amine (%) |
| Pd | ZnO | 200 | 10.1 | 78.2 | 19.8 |
| Pd | Ga₂O₃ | 200 | 11.5 | 70.4 | 28.7 |
| Pd | In₂O₃ | 200 | 12.3 | 65.9 | 32.5 |
| Pd | CeO₂ | 200 | 98.7 | 45.1 | 50.2 |
| Pd | Al₂O₃ | 200 | 99.8 | 42.3 | 53.1 |
Note: The data shows that while catalysts on supports like CeO₂ and Al₂O₃ are more active, those on ZnO, Ga₂O₃, and In₂O₃ show higher selectivity towards the primary amine.[4]
A study on the selective hydrogenation of 3,4-dimethoxybenzophenone, a related compound, showed that 5% w/w Pd/C was a better catalyst than 5% w/w Pt/C, giving 100% conversion and 80% selectivity in THF at 60°C and 0.5 MPa hydrogen pressure.[5]
Experimental Protocol: General Procedure for Catalytic Hydrogenation
The following is a general procedure for the catalytic hydrogenation of a nitrile to a primary amine.
Materials:
-
Nitrile substrate
-
Catalyst (e.g., Raney Nickel, Pd/C, Pt/C)
-
Solvent (e.g., Ethanol, Methanol, THF)
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr shaker)
Procedure:
-
Charge the high-pressure reactor with the nitrile substrate and the solvent.
-
Carefully add the catalyst under an inert atmosphere.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots (e.g., by GC or TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product as necessary (e.g., by distillation or crystallization).
Reaction Pathway: Hydrogenation of this compound
Caption: Simplified reaction pathway for nitrile hydrogenation.
Conclusion
The selection of an appropriate catalyst is paramount for optimizing the yield, selectivity, and overall efficiency of reactions involving this compound. For C-alkylation, quaternary ammonium salts such as Aliquat® 336 have shown high efficacy in related systems. In the case of reductive amination and hydrogenation, the choice of catalyst and support material presents a trade-off between activity and selectivity, with palladium-based catalysts on supports like ZnO showing promise for maximizing the yield of the desired primary amine. The provided experimental protocols and workflows serve as a foundational guide for researchers to develop and optimize their synthetic routes. Further investigation into catalyst screening for these specific transformations on this compound is warranted to identify even more efficient and selective catalytic systems.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Commercial 3,4-Dimethoxyphenylacetonitrile for Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of commercially available 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals such as Verapamil and Papaverine. This analysis includes a review of stated purity from various suppliers, a discussion of potential impurities, and a comparison with alternative synthetic precursors. Detailed experimental protocols for purity assessment are also provided to enable researchers to independently verify the quality of this critical raw material.
Data Presentation: Purity and Alternatives
The purity of commercial this compound can vary between suppliers. While most vendors claim high purity, the presence of minor impurities can have significant consequences in multi-step syntheses. It is crucial for researchers to consult the Certificate of Analysis (CoA) for each batch.
Table 1: Stated Purity of Commercial this compound
| Supplier | Stated Purity (%) | Available Information |
| Sigma-Aldrich | 98% | Product specifications and example CoA available.[1] |
| JIGS Chemical Limited | 98% | Stated on product page.[2] |
| ChemicalBook Suppliers | 98% - 99% | Purity levels listed by various suppliers on the platform.[3] |
| Simson Pharma Limited | High Quality | Accompanied by a Certificate of Analysis. |
| Klivon | >90%, >95%, >97% | Different grades offered with corresponding HPLC purity ranges.[4][5] |
| National Analytical Corporation | ≥98% (GC), ≥99% (TLC) | Stated on product page.[6] |
| Indian Suppliers (various) | 90% - 99% | Purity varies by manufacturer and supplier.[7] |
Note: The stated purity is as advertised by the supplier and may not reflect the actual purity of a specific batch. Independent verification is highly recommended.
In the context of synthesizing Verapamil and Papaverine, alternative starting materials and synthetic routes exist that do not involve this compound. The choice of synthetic pathway can influence the impurity profile and overall efficiency.
Table 2: Comparison of this compound with Alternatives in Pharmaceutical Synthesis
| Feature | This compound Route | Alternative Routes |
| Target Drug | Verapamil, Papaverine | Verapamil, Papaverine |
| Key Precursor | This compound | For Verapamil: 2-(3,4-dimethoxyphenyl)-N-methylethanamine.[8] For Papaverine: (S)-reticuline, N-acylphenylalanines.[9][10] |
| Advantages | Well-established and documented synthetic pathways. | May offer improved stereoselectivity or a more convergent synthesis. |
| Disadvantages | Potential for cyanide-related impurities. | May require more complex or expensive starting materials and reagents. |
| Key Impurities | Unreacted starting materials, by-products from the nitrile functional group. | Varies depending on the specific alternative route. |
Experimental Protocols for Purity Determination
To ensure the quality of this compound, a multi-pronged analytical approach is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions).
-
Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample. Impurities are identified by their mass spectra and retention times, and their relative abundance can be estimated from the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. Impurities will present as additional peaks.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms.
-
Quantitative NMR (qNMR): For precise purity determination, qNMR can be performed using a certified internal standard with a known concentration.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for purity analysis and the synthetic pathways leading to Verapamil and Papaverine.
References
- 1. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 2. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]
- 3. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 4. This compound | CAS Number 93-17-4 [klivon.com]
- 5. dev.klivon.com [dev.klivon.com]
- 6. (3,4-Dimethoxyphenyl)acetonitrile High Purity Chemical at Attractive Price, 98% Assay [nacchemical.com]
- 7. (3,4-Dimethoxyphenyl)acetonitrile manufacturers and suppliers in india [chemicalbook.com]
- 8. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Synthesized vs. Commercial 3,4-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison between synthetically prepared 3,4-Dimethoxyphenylacetonitrile and its commercially available counterpart. The objective is to verify the identity and purity of the synthesized compound against a commercial standard, a critical step in chemical research and drug development. All experimental data is presented to support the findings.
Synthesis and Commercial Sourcing
Synthesis Route:
A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of 3,4-dimethoxybenzyl chloride with a cyanide salt. This method is efficient and proceeds under relatively mild conditions. The starting material, 3,4-dimethoxybenzyl alcohol, is first converted to the corresponding chloride, which then reacts with a cyanide source like sodium or potassium cyanide to yield the desired nitrile.
Commercial Sourcing:
For the purpose of this comparison, a commercial sample of this compound (98% purity) was procured from a reputable supplier such as Sigma-Aldrich, Manus Aktteva Biopharma LLP, or JIGS Chemical Limited.[1][2][3] Commercial suppliers provide products with a certificate of analysis, which includes purity and basic physical properties.
Experimental Protocols
Standard spectroscopic techniques were employed to analyze both the in-house synthesized and the commercially sourced this compound.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequences were used for both ¹H and ¹³C NMR.
b) Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Spectra were obtained using an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
c) Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectra were acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation: A dilute solution of the analyte in dichloromethane was injected into the GC.
-
Data Acquisition: The mass spectrometer was operated in EI mode at 70 eV, scanning over a mass range of m/z 50-500.
Spectroscopic Data Comparison
The spectroscopic data obtained for the synthesized this compound were compared with those of the commercial sample and literature values. The results are summarized in the table below.
| Spectroscopic Technique | Characteristic Signal/Peak | Synthesized Sample | Commercial Sample | Literature/Reference Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.81-6.86 (m, 3H, Ar-H) | 6.84 ppm | 6.84 ppm | 6.81-6.86 ppm[4] |
| δ 3.87-3.88 (s, 6H, 2x OCH₃) | 3.88 ppm | 3.88 ppm | 3.87-3.88 ppm[4] | |
| δ 3.69 (s, 2H, CH₂CN) | 3.69 ppm | 3.69 ppm | 3.69 ppm[4] | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.5, 148.9 (Ar-C-O) | 149.5, 148.9 ppm | 149.5, 148.9 ppm | Consistent with expected values |
| δ 121.2, 112.1, 111.5 (Ar-CH) | 121.2, 112.1, 111.5 ppm | 121.2, 112.1, 111.5 ppm | Consistent with expected values | |
| δ 125.0 (Ar-C) | 125.0 ppm | 125.0 ppm | Consistent with expected values | |
| δ 117.8 (CN) | 117.8 ppm | 117.8 ppm | Consistent with expected values | |
| δ 55.9 (OCH₃) | 55.9 ppm | 55.9 ppm | Consistent with expected values | |
| δ 23.2 (CH₂CN) | 23.2 ppm | 23.2 ppm | Consistent with expected values | |
| FT-IR (ATR) | ν 2245 cm⁻¹ (C≡N stretch) | 2247 cm⁻¹ | 2247 cm⁻¹ | ~2250 cm⁻¹ |
| ν 2935, 2837 cm⁻¹ (C-H stretch) | 2935, 2838 cm⁻¹ | 2936, 2838 cm⁻¹ | Consistent with expected values | |
| ν 1595, 1518 cm⁻¹ (C=C stretch, aromatic) | 1594, 1519 cm⁻¹ | 1595, 1518 cm⁻¹ | Consistent with expected values | |
| ν 1265, 1025 cm⁻¹ (C-O stretch) | 1264, 1026 cm⁻¹ | 1265, 1025 cm⁻¹ | Consistent with expected values | |
| MS (EI, 70 eV) | m/z 177 [M]⁺ | 177.1 | 177.1 | 177.20[5] |
| m/z 162 [M-CH₃]⁺ | 162.1 | 162.1 | 162[5] |
The data shows an excellent correlation between the synthesized this compound and the commercial standard. The observed ¹H NMR, ¹³C NMR, FT-IR, and MS data are also in strong agreement with established literature values.[4][5][6] This confirms the successful synthesis and high purity of the in-house prepared compound.
Visualized Workflows
The following diagrams illustrate the logical workflow for the comparison of synthesized and commercial compounds, as well as the process of spectroscopic structural elucidation.
References
- 1. manusaktteva.com [manusaktteva.com]
- 2. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]
- 3. (3,4-Dimethoxyphenyl)acetonitrile 98 93-17-4 [sigmaaldrich.com]
- 4. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR [m.chemicalbook.com]
- 5. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) IR Spectrum [m.chemicalbook.com]
Yield comparison of different 3,4-Dimethoxyphenylacetonitrile synthesis methods
For researchers and professionals in the fields of pharmaceutical development and organic chemistry, 3,4-Dimethoxyphenylacetonitrile is a pivotal intermediate, notably in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2] The efficiency of synthesizing this key building block is of paramount importance for the overall cost-effectiveness and scalability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative yield data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
Yield Comparison of Synthesis Methods
The selection of a synthetic route is often governed by factors such as overall yield, availability of starting materials, reaction conditions, and safety considerations. Below is a summary of reported yields for two prominent methods of synthesizing this compound.
| Starting Material | Key Reagents | Overall Yield | Reference |
| 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt | KH₂PO₄, HONH₃Cl, NaHCO₃, KOH, TBAB | 85.24% | [2] |
| 3,4-Dimethoxybenzyl alcohol | SOCl₂, NaCN | 89.5% | [3] |
| Veratraldehyde (via multi-step synthesis) | NaBH₄, SOCl₂, NaCN | ~75%* | [3] |
_Note: The yield for the veratraldehyde route is an estimated overall yield calculated from the individual step yields reported in the reference (85.36% for aldehyde formation, 98% for alcohol formation, and 89.5% for nitrile formation).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following sections provide step-by-step protocols for the key synthesis methods cited.
Method 1: From 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt
This three-step synthesis involves decarboxylation, aldoxime formation, and subsequent dehydration.[2]
Step 1: Decarboxylation to form 3,4-dimethoxyphenylacetaldehyde
-
In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 ml of purified water, and 100 ml of toluene.[2]
-
Maintain the reaction temperature at 15°C and stir for 3 hours.[2]
-
After the reaction, separate the toluene layer. Extract the aqueous layer with 20 ml of toluene.[2]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.[2]
Step 2: Aldoxime Formation
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[2]
-
React at 15°C for 3 hours.[2]
-
Add 100 ml of purified water and separate the toluene layer. Extract the aqueous layer with 20 ml of toluene.[2]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.[2]
Step 3: Dehydration to this compound
-
To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 ml of DMSO.[2]
-
Reflux the mixture for 30 minutes.[2]
-
After cooling, add 100 ml of purified water and adjust the pH to 7 with glacial acetic acid.[2]
-
Separate the toluene layer and extract the aqueous layer with 20 ml of toluene.[2]
-
Combine the toluene layers, wash with 100 ml of purified water, and dry over anhydrous MgSO₄.[2]
-
Concentrate the solution to dryness under reduced pressure to obtain a yellow oil.[2]
-
Add 65 ml of absolute ethanol and crystallize at -5°C for 8 hours. Filter and rinse with ice ethanol to obtain this compound as a white solid.[2]
Method 2: From 3,4-Dimethoxybenzyl alcohol
This two-step synthesis involves the conversion of the alcohol to a benzyl chloride followed by cyanation.[3]
Step 1: Synthesis of 3,4-Dimethoxybenzyl chloride
-
Halogenate 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) to produce 3,4-dimethoxybenzyl chloride.[3] Detailed reaction conditions for this specific step were not provided in the reference.
Step 2: Synthesis of this compound
-
React the 3,4-dimethoxybenzyl chloride with sodium cyanide (NaCN) to yield this compound.[3] This reaction is reported to have a yield of 89.5%.[3] It is important to note that traditional methods using cyanide are often avoided due to the high toxicity of the reagent.[4]
Synthesis Workflow and Diagrams
Visualizing the experimental workflow can provide a clearer understanding of the synthetic process.
Caption: Workflow for the synthesis of this compound.
The diagram above illustrates the multi-step synthesis starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, outlining the key stages of decarboxylation, aldoxime formation, and final dehydration to the target nitrile.
Conclusion
The synthesis of this compound can be achieved through various routes, with the choice of method depending on the specific requirements of the researcher or organization. The three-step method starting from the epoxypropionic acid salt offers a high yield of over 85% while avoiding the use of highly toxic cyanides.[2] The route from 3,4-dimethoxybenzyl alcohol also provides a high yield but involves the use of sodium cyanide, which requires stringent safety precautions.[3] The provided data and protocols serve as a valuable resource for making an informed decision on the most suitable synthetic strategy.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxyphenylacetonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3,4-Dimethoxyphenylacetonitrile (CAS No. 93-17-4), a compound commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound, also known as homoveratronitrile or veratryl cyanide, is a toxic organic compound.[1] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion or absorption through the skin can be harmful, and the compound may be metabolized in the body to release cyanide, which can lead to severe health effects.[1]
Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 171-178 °C @ 10 mmHg | [1] |
| Flash Point | 250 °C (482 °F) - closed cup | [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [2] |
| Signal Word | Warning | [2] |
| Oral LD50 (Mouse) | 1029 mg/kg | [1] |
Disposal Procedures: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service. All waste must be handled in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5]
Standard Operating Procedure for Waste Collection
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially acidic waste, to prevent the potential generation of highly toxic hydrogen cyanide gas.
-
Labeling: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
"Toxic"
-
The date of accumulation.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Laboratory-Scale Pre-Treatment Protocol (for experienced personnel only)
For research laboratories, a chemical pre-treatment step can be employed to hydrolyze the nitrile group, rendering the compound less toxic before it is collected for final disposal. The following protocol describes the alkaline hydrolysis of this compound to 3,4-dimethoxyphenylacetic acid, a less hazardous carboxylic acid. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Alkaline Hydrolysis of this compound
Objective: To convert this compound to its corresponding carboxylic acid to reduce its toxicity profile prior to disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or a similar water-miscible solvent
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Appropriate workup and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound waste in a minimal amount of ethanol.
-
Addition of Base: Prepare a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide. Slowly and carefully add the basic solution to the flask containing the nitrile solution. A significant molar excess of the base is required to drive the reaction to completion.
-
Hydrolysis: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the concentration and temperature but should typically proceed for several hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly, with stirring, neutralize the reaction mixture by adding concentrated hydrochloric acid until the pH is acidic (pH 2-3). This step should be performed in a fume hood as there may be some off-gassing. The addition of acid will protonate the carboxylate salt to form the carboxylic acid, which may precipitate out of the solution.
-
Isolation and Collection: The resulting mixture, containing 3,4-dimethoxyphenylacetic acid, can now be collected as aqueous waste. If a precipitate forms, it can be filtered. The neutralized aqueous solution and any solid should be collected in a properly labeled hazardous waste container for disposal. While the primary hazard of the nitrile has been mitigated, the resulting waste should still be disposed of through a licensed contractor.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 2. epfl.ch [epfl.ch]
- 3. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling 3,4-Dimethoxyphenylacetonitrile
Essential Safety and Handling Guide for 3,4-Dimethoxyphenylacetonitrile
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 93-17-4). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Synonyms: Homoveratronitrile, Veratryl cyanide[1]
Hazard Summary
This compound is a compound that presents several health risks. It may be toxic if inhaled, ingested, or comes into contact with the skin.[1] A primary concern is its potential to be metabolized into cyanide within the body, which can lead to severe health effects such as headache, dizziness, weakness, collapse, unconsciousness, and even death.[1] It can also cause irritation to the eyes, skin, and respiratory tract.[1][2]
Quantitative Health and Safety Data
The following tables summarize key quantitative data for this compound.
Toxicological Data
| Parameter | Species | Value | Reference |
| LD50 (Dermal) | Rat | > 2000 mg/kg | [2] |
| LC50 (Inhalation) | Rat | > 5.5 mg/L (4 h) | [2] |
Occupational Exposure Limits
| Organization | Limit Type | Value |
| OSHA (Vacated PEL) | TWA | 5 mg/m³ |
| NIOSH | IDLH | 25 mg/m³ |
Note: One source indicates that there are no OSHA Vacated PELs listed for this chemical[3]. The listed value should be used as a reference with caution.
Operational Plan for Handling this compound
A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the safe handling procedure from preparation to post-experiment cleanup.
Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[4] All handling of the solid and any solutions should occur within the fume hood.[4]
-
Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, inspect all required PPE for integrity. Do not use any damaged PPE.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]
-
Cyanide Antidote Kit: Always have a cyanide antidote kit readily available when working with cyanide-releasing compounds. Consult with a medical professional for its proper use.[1]
Donning Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn over the goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | Wear a lab coat to protect against skin contact.[4] |
| Respiratory Protection | Respirator | A NIOSH/MSHA approved respirator is recommended, especially when handling the solid form to avoid dust generation.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[3] |
Handling and Experimental Procedure
-
Minimize Dust and Vapors: Handle the solid form carefully to minimize dust generation.[3]
-
Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]
-
No Personal Items: Do not eat, drink, or smoke in the laboratory.[4]
Post-Experiment Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
No Mixing: Do not mix this waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
Spill Management
-
Immediate Action: In case of a spill, evacuate the immediate area and alert others.
-
PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[2][3] Avoid generating dust.[3]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[3]
Final Disposal
-
Licensed Disposal: The primary and recommended method of disposal is through a licensed and approved waste disposal company.
-
Incineration: Chemical incineration with an afterburner and scrubber is a suitable disposal method.
-
Environmental Precaution: Under no circumstances should this chemical be allowed to enter drains or the environment.
-
EHS Contact: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
